4-Bromo-3-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZUCNMZXCLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324513 | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102127-34-4 | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-3-methoxyphenol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-3-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, supported by established principles of NMR spectroscopy. We will delve into the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, providing a framework for the structural elucidation of substituted phenolic compounds.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₇H₇BrO₂, is a substituted aromatic compound of interest in various fields of chemical synthesis and medicinal chemistry.[1] The precise characterization of its molecular structure is paramount for its application and further derivatization. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will meticulously dissect the ¹H and ¹³C NMR spectra, providing a self-validating protocol for its identification.
Experimental Protocol: NMR Data Acquisition
The NMR spectra referenced in this guide were acquired on a 400 MHz spectrometer for ¹H NMR and a 100 or 101 MHz spectrometer for ¹³C NMR.[2][3] Deuterated chloroform (CDCl₃) was used as the solvent, with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).[3][4]
Step-by-Step Data Acquisition:
-
Sample Preparation: A dilute solution of this compound is prepared in CDCl₃.
-
Instrumentation: A 400 MHz NMR spectrometer is utilized for acquiring the ¹H NMR spectrum, and a 100 or 101 MHz spectrometer is used for the ¹³C NMR spectrum.
-
¹H NMR Acquisition: Standard acquisition parameters are employed. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled mode is used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound presents five distinct signals, corresponding to the five different types of protons in the molecule. The aromatic region, in particular, provides crucial information about the substitution pattern on the benzene ring.
Summary of ¹H NMR Data
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-6 | 7.34 | Doublet (d) | 8.5 | 1H |
| H-2 | 6.45 | Doublet (d) | 2.7 | 1H |
| H-5 | 6.33 | Doublet of Doublets (dd) | 8.5, 2.7 | 1H |
| -OH | 4.99 | Singlet (s) | - | 1H |
| -OCH₃ | 3.85 | Singlet (s) | - | 3H |
Note: Data is compiled from multiple sources and slight variations in chemical shifts may be observed.[2][3]
Interpretation of the ¹H NMR Spectrum
The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is influenced by the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, and the electron-withdrawing bromine (-Br) atom.
-
Aromatic Protons (H-2, H-5, H-6):
-
H-6 (δ 7.34): This proton is deshielded due to its position ortho to the electron-withdrawing bromine atom. It appears as a doublet with a coupling constant of J = 8.5 Hz, which is characteristic of ortho coupling with H-5.
-
H-2 (δ 6.45): This proton is shielded by the ortho hydroxyl and para methoxy groups, both of which are electron-donating. It appears as a doublet with a small coupling constant of J = 2.7 Hz, indicative of meta coupling with H-5.
-
H-5 (δ 6.33): This proton experiences shielding from the ortho methoxy group. Its signal is split into a doublet of doublets due to coupling with both H-6 (ortho coupling, J = 8.5 Hz) and H-2 (meta coupling, J = 2.7 Hz).
-
-
Hydroxyl Proton (-OH, δ 4.99): The phenolic proton appears as a broad singlet.[5] Its chemical shift can be variable and is dependent on concentration and temperature. The absence of coupling to other protons is typical for hydroxyl protons, which often undergo rapid chemical exchange.
-
Methoxy Protons (-OCH₃, δ 3.85): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with.
Visualizing Proton Coupling
Caption: Coupling relationships of aromatic protons.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
Summary of ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | 156.26 |
| C-3 | 156.83 |
| C-6 | 133.45 |
| C-2 | 108.62 |
| C-4 | 100.56 |
| C-5 | 102.32 |
| -OCH₃ | 56.30 |
Note: Data is compiled from multiple sources and slight variations in chemical shifts may be observed.[2][3]
Interpretation of the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.
-
Aromatic Carbons:
-
C-1 and C-3 (δ 156.26 and 156.83): These carbons are attached to the highly electronegative oxygen atoms of the hydroxyl and methoxy groups, respectively, causing them to be significantly deshielded and appear at the lowest field in the aromatic region.
-
C-6 (δ 133.45): This carbon is deshielded due to its proximity to the bromine atom.
-
C-2, C-4, and C-5 (δ 108.62, 100.56, and 102.32): These carbons are shielded. C-4, being directly attached to the bromine, shows a characteristic upfield shift due to the "heavy atom effect". C-2 and C-5 are shielded by the electron-donating effects of the hydroxyl and methoxy groups.
-
-
Methoxy Carbon (-OCH₃, δ 56.30): This aliphatic carbon appears in the expected upfield region for a methoxy group attached to an aromatic ring. The typical chemical shift for an aromatic methoxy carbon is around 55-60 ppm.[6][7]
Workflow for Spectral Interpretation
Caption: Logical workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The analysis of chemical shifts, integration, and coupling constants allows for the precise assignment of each proton and carbon atom. This guide serves as a comprehensive reference for the identification and characterization of this compound, underscoring the power of NMR spectroscopy in modern chemical research and development. The presented methodologies and interpretations are grounded in fundamental principles and can be extended to the structural elucidation of other substituted aromatic systems.
References
- 1. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methoxyphenol: Solubility and Melting Point Analysis
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Bromo-3-methoxyphenol (CAS No: 102127-34-4), with a specialized focus on its solubility profile and melting point characteristics. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies, offering field-proven insights into the accurate determination of these fundamental parameters. By grounding our discussion in authoritative protocols and explaining the scientific rationale, we aim to equip the reader with the knowledge to confidently handle, characterize, and utilize this versatile chemical intermediate. All protocols are presented as self-validating systems, emphasizing the importance of instrument calibration and procedural integrity for generating reliable and reproducible results.
Introduction to this compound
This compound is a halogenated phenolic compound that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. These characteristics make it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.
An accurate understanding of its physical properties, particularly solubility and melting point, is a prerequisite for its effective application. These parameters govern critical aspects of process development, such as reaction solvent selection, purification strategies (e.g., recrystallization), formulation, and ensuring the purity and identity of synthesized materials. This guide provides both the established data for this compound and the detailed experimental frameworks for its empirical verification.
Physicochemical Properties
The core physicochemical data for this compound are summarized in the table below. It is crucial for researchers to recognize that values, especially for melting point, can exhibit slight variations between suppliers due to differences in residual impurities. Therefore, experimental verification is always recommended.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 102127-34-4 | [2] |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [1] |
| Appearance | Off-white to white crystalline solid/powder | [3] |
| Melting Point | 75 - 82 °C (range varies by source) | [2][3] |
| Boiling Point | ~279.3 °C (Predicted) | [3] |
| pKa | 9.02 ± 0.18 (Predicted) | [3] |
Solubility Profile
The solubility of a compound is fundamental to its application in solution-phase chemistry. This compound's structure suggests it is a moderately polar molecule. The phenolic hydroxyl group can participate in hydrogen bonding, while the brominated aromatic ring provides lipophilic character.
Qualitative Solubility
Based on its structure and general chemical principles ("like dissolves like"), a qualitative solubility profile can be predicted. The compound is generally described as soluble in most organic solvents but insoluble in water.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The solvent's hydroxyl group can effectively hydrogen-bond with the phenolic -OH and methoxy oxygen of the solute, facilitating dissolution. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar functional groups of the molecule. |
| Non-polar / Low Polarity | Dichloromethane, Chloroform, Ethyl Acetate | Soluble to Moderately Soluble | The brominated aromatic ring contributes to van der Waals interactions with these solvents, enabling solubility despite the polar hydroxyl group. |
| Aqueous | Water | Insoluble / Slightly Soluble | The hydrophobic character of the large brominated benzene ring dominates over the hydrophilic nature of the single hydroxyl and methoxy groups, leading to poor aqueous solubility. |
Experimental Determination of Quantitative Solubility: A Self-Validating Protocol
For process optimization and formulation development, precise quantitative solubility data is indispensable. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and provides a robust, self-validating workflow.[4]
Causality Behind the Method: This method is designed to ensure that the solvent is truly saturated with the solute at a specific temperature, representing a true thermodynamic equilibrium. Every step, from ensuring excess solid to equilibration time and precise quantification, is critical for accuracy.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed glass vial with a PTFE-lined cap. The presence of excess solid is visually confirmed and is essential to ensure saturation is achieved.
-
Equilibration: Place the vial in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This extended time allows the dissolution rate to equal the precipitation rate.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This step permits the undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Filtering is a critical step to prevent any undissolved microcrystals from being included in the sample, which would artificially inflate the measured concentration.
-
Quantification: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique due to its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range (typically 0.5-1.0 °C). A depressed and broadened melting range is a reliable indicator of impurities.[5]
Authoritative Data
Commercial suppliers report the melting point of this compound in the range of 75 °C to 82 °C . This range accounts for minor variations in purity between batches.
Experimental Determination of Melting Point: A Self-Validating Protocol
Accurate melting point determination relies on careful sample preparation and a properly calibrated instrument. The capillary method is the standard technique recognized by most pharmacopeias.
Causality Behind the Method: The goal is to heat the sample slowly and uniformly, ensuring the temperature read by the thermometer is identical to the temperature of the sample. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.
Protocol:
-
Instrument Calibration (Self-Validation Step):
-
Before any measurement, the accuracy of the melting point apparatus must be verified. This is achieved by measuring the melting points of certified reference standards with sharp, well-defined melting points that bracket the expected range of the sample.
-
Common standards include Vanillin (~81-83°C), Acetanilide (~114-116°C), and Caffeine (~235-238°C).[6][7]
-
If the measured values deviate from the certified values, a calibration adjustment must be performed according to the instrument's manual. This step ensures the trustworthiness of all subsequent measurements.
-
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. Grinding the crystals with a mortar and pestle prevents poor heat transfer through the sample.
-
Tap the open end of a glass capillary tube into the powder. A small amount of sample will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.[8] The final packed sample height should be no more than 2-3 mm to ensure uniform heating.[8]
-
-
Measurement:
-
Rapid Determination (Optional): For an unknown compound, a rapid heating (5-10 °C/min) can be performed on a preliminary sample to quickly find an approximate melting point.[9]
-
Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.[9]
-
Then, decrease the heating rate to 1-2 °C per minute.[9] This slow ramp rate is critical for allowing the system to maintain thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal disappears (the completion of melting).
-
The two recorded values constitute the melting range. For a pure compound, this range should be narrow.
-
Caption: Experimental workflow for Capillary Melting Point determination.
Conclusion
This compound is a crystalline solid with a melting point consistently reported in the range of 75-82 °C. It exhibits good solubility in a variety of common organic solvents but is poorly soluble in water, characteristics that are critical for its use in synthetic chemistry. This guide has not only provided this key data but has also detailed the authoritative, self-validating experimental protocols required for its verification. For professionals in research and drug development, adherence to these robust methodologies for determining solubility and melting point is non-negotiable. It ensures the generation of accurate, reliable data, which forms the bedrock of successful process development, quality control, and scientific discovery.
References
- 1. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 102127-34-4 [sigmaaldrich.com]
- 3. This compound CAS#: 102127-34-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Electrophilic Bromination of 3-Methoxyphenol
Abstract
This technical guide provides a comprehensive examination of the electrophilic bromination of 3-methoxyphenol, a reaction of significant interest in the synthesis of pharmaceutical intermediates and fine chemicals. We delve into the underlying principles of electrophilic aromatic substitution, focusing on the synergistic and competitive directing effects of the hydroxyl and methoxy substituents. This document furnishes drug development professionals and research scientists with a robust theoretical framework, detailed experimental protocols, and critical analysis of reaction parameters that govern regioselectivity and yield. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an authoritative resource for the controlled synthesis of brominated 3-methoxyphenol derivatives.
Introduction: The Strategic Importance of Halogenated Phenols
Brominated phenolic compounds are pivotal building blocks in organic synthesis. Their utility stems from the dual functionality of the hydroxyl group, which can be leveraged for ether or ester formation, and the bromine atom, which serves as a versatile handle for subsequent cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings[1]. The controlled, regioselective introduction of a bromine atom onto a phenol ring is therefore a critical transformation. 3-Methoxyphenol presents a particularly interesting substrate due to the presence of two distinct activating groups, a hydroxyl (-OH) and a methoxy (-OCH3), which influence the position of electrophilic attack. Understanding and controlling the outcome of this reaction is essential for the efficient synthesis of complex target molecules.
Mechanistic Underpinnings: Directing Effects in a Disubstituted System
The bromination of 3-methoxyphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophile (in this case, an electrophilic bromine species, Br⁺) replaces a hydrogen atom on the aromatic ring[2]. The rate and regioselectivity of the reaction are dictated by the electronic properties of the substituents already present on the ring.
Activating and Directing Effects of -OH and -OCH3 Groups
Both the hydroxyl (-OH) and methoxy (-OCH3) groups are potent activating groups. They possess lone pairs of electrons on the oxygen atom that can be donated into the benzene ring's π-system through resonance (+M effect)[3][4]. This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene[4][5].
This resonance effect preferentially increases the electron density at the ortho and para positions relative to the substituent[3][6]. Consequently, both -OH and -OCH3 are classified as ortho, para-directors[2][7].
In 3-methoxyphenol, the situation is more complex:
-
The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.
-
The methoxy group at C3 directs incoming electrophiles to positions C2, C4, and C6.
Therefore, positions C2, C4, and C6 are all electronically activated. The hydroxyl group is generally considered a slightly stronger activating group than the methoxy group. The key to predicting the major product lies in analyzing the stability of the carbocation intermediate (the arenium ion or sigma complex) formed upon electrophilic attack at each potential site.
The Arenium Ion and Regiochemical Outcome
The rate-determining step in EAS is the attack of the electrophile on the aromatic ring to form a resonance-stabilized arenium ion[1]. The most stable arenium ion will be formed the fastest, leading to the major product.
For 3-methoxyphenol, attack at C4 is highly favored. This is because it is para to the strongly activating -OH group and ortho to the -OCH3 group. The resulting arenium ion is significantly stabilized by resonance contributors where the positive charge is delocalized onto the oxygen atoms of both substituents. Attack at C6, which is ortho to both groups, is also favorable. Attack at C2 is sterically hindered by the adjacent -OH and -OCH3 groups. Experimental evidence confirms that bromination typically yields a mixture of products, with substitution at C4 and C2 (or C6) being prominent[8].
Caption: Fig. 1: General Mechanism for Electrophilic Bromination
Experimental Protocol: Monobromination with N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, it often requires careful control of conditions to avoid polybromination, especially in polar solvents[2][9]. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it an excellent choice for the controlled monobromination of activated phenols[8][10]. The following protocol is adapted from a verified synthetic procedure[8].
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methoxyphenol | 124.14 | 1.0 g | 8.055 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.478 g | 8.055 |
| Tetrahydrofuran (THF) | - | 30 mL | - |
| Diethyl Ether | - | ~200 mL | - |
| Saturated Sodium Bicarbonate | - | 5 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Hexanes/Ethyl Acetate | - | For chromatography | - |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 3-methoxyphenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) in a round-bottom flask, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions at room temperature.
-
Reaction: Stir the resulting yellow reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup (Quenching & Extraction): Add 5 mL of saturated sodium bicarbonate solution to quench the reaction. Extract the product with diethyl ether (2 x 100 mL).
-
Workup (Washing & Drying): Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash chromatography (silica gel) using a gradient of 10-30% ethyl acetate in hexanes. This will separate the isomeric products.[8]
Expected Outcome
This procedure typically yields two primary isomers:
-
2-Bromo-5-methoxyphenol: (0.801 g, 49% yield)
-
This compound: (0.396 g, 24% yield)[8]
The higher yield of the 2-bromo isomer in this specific reported procedure highlights that while C4 is electronically favored, kinetic factors and specific reaction conditions can influence the final product ratio.
Caption: Fig. 2: Experimental Workflow for Bromination
Factors Influencing Regioselectivity and Yield
The choice of brominating agent and solvent system has a profound impact on the outcome of phenol halogenations. Understanding these effects is crucial for optimizing the reaction for a desired isomer.
| Parameter | Condition | Expected Outcome | Rationale / Causality |
| Solvent Polarity | Polar Protic (e.g., Water) | Favors polybromination (e.g., 2,4,6-tribromophenol).[2] | Polar solvents stabilize the charge separation in the Br-Br bond, increasing the concentration of the active electrophile and enhancing the ring's activation.[9][11] |
| Non-polar (e.g., CS₂, CHCl₃) | Favors monobromination.[2][9] | Less polarization of the Br-Br bond results in a less reactive electrophile, allowing for more controlled, selective substitution.[9] | |
| Brominating Agent | Bromine Water (Br₂/H₂O) | High reactivity, often leads to polybromination.[1][2] | The aqueous medium strongly activates the phenol ring, making it highly susceptible to multiple substitutions. |
| N-Bromosuccinimide (NBS) | Milder reaction, favors monobromination.[8][10] | NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity and reduces over-bromination.[12] | |
| pH / Acidity | Acidic Conditions (pH 3-4) | Optimal reactivity for many bromination systems.[1][13] | Acid can catalyze the generation of the active electrophile, Br⁺, from sources like KBr/KBrO₃ or NBS.[1] |
Conclusion for the Practitioner
The electrophilic bromination of 3-methoxyphenol is a nuanced reaction where the regiochemical outcome is a delicate balance of electronic directing effects, steric hindrance, and reaction conditions. The powerful ortho, para-directing nature of both the hydroxyl and methoxy groups strongly activates the C2, C4, and C6 positions. For achieving controlled monobromination, the use of a mild bromine source like N-Bromosuccinimide in a non-polar aprotic solvent such as THF is a validated and effective strategy. Purification by column chromatography is essential for separating the resulting constitutional isomers. The protocols and mechanistic principles outlined in this guide provide the research and development scientist with the foundational knowledge required to approach this synthesis with confidence and to intelligently troubleshoot and optimize conditions for specific synthetic goals.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Khan Academy [khanacademy.org]
- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-3-methoxyphenol
Abstract
This technical guide provides a comprehensive analysis of the regioselective synthesis of 4-Bromo-3-methoxyphenol, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The inherent challenge in the synthesis of this molecule lies in controlling the regioselectivity of the bromination of 3-methoxyphenol due to the competing directing effects of the hydroxyl and methoxy substituents. This document elucidates the theoretical principles governing the reaction's regiochemistry, offers detailed, field-proven experimental protocols, and presents a comparative analysis of various synthetic strategies. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling them to navigate the complexities of this synthesis and optimize their experimental outcomes.
Introduction: The Significance of this compound and the Synthetic Challenge
This compound is a valuable building block in organic synthesis, primarily due to its trifunctional nature, which allows for a variety of subsequent chemical modifications. Its utility is particularly pronounced in the synthesis of complex molecular architectures required for active pharmaceutical ingredients (APIs).
The primary synthetic challenge in obtaining this compound is achieving high regioselectivity during the electrophilic bromination of 3-methoxyphenol. The starting material possesses two activating, ortho-, para-directing groups: a hydroxyl (-OH) group and a methoxy (-OCH₃) group.[3][4][5] Their combined influence can lead to a mixture of brominated isomers, complicating purification and reducing the overall yield of the desired product. This guide will dissect the electronic and steric factors that govern this selectivity and provide actionable strategies to maximize the formation of the 4-bromo isomer.
The Theoretical Framework: Understanding Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of the bromination of 3-methoxyphenol is a direct consequence of the principles of electrophilic aromatic substitution (EAS). Both the hydroxyl and methoxy groups are strong activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and reactivity towards electrophiles.[3][4]
2.1. Directing Effects of Hydroxyl and Methoxy Groups:
-
Hydroxyl Group (-OH): As a powerful activating group, the -OH group directs incoming electrophiles to the positions ortho and para to itself.[5] The resonance structures show a significant increase in electron density at these positions.
-
Methoxy Group (-OCH₃): Similar to the hydroxyl group, the -OCH₃ group is also a strong activating, ortho-, para-director.[3][4] While both are strongly activating, the hydroxyl group is generally considered a slightly stronger activator than the methoxy group.[6][7] This is attributed to the fact that the lone pair of electrons on the hydroxyl oxygen is more readily available for donation into the ring compared to the methoxy group, where hyperconjugation with the methyl group can slightly diminish this effect.[7]
2.2. Predicting the Major Product:
In 3-methoxyphenol, the positions available for substitution are C2, C4, and C6.
-
Position 2: ortho to the -OH group and ortho to the -OCH₃ group.
-
Position 4: para to the -OH group and ortho to the -OCH₃ group.
-
Position 6: ortho to the -OH group and para to the -OCH₃ group.
Considering the directing effects, all three positions are activated. However, the para position to the stronger activating group (hydroxyl) is generally favored. Furthermore, steric hindrance can play a role, making the positions flanked by two substituents (C2) less accessible to the incoming electrophile. Therefore, substitution at C4, which is para to the hydroxyl group, is often the major product.
Caption: Directing influences on the bromination of 3-methoxyphenol.
Synthetic Strategies and Experimental Protocols
Several methods have been reported for the synthesis of this compound. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.
3.1. Method 1: Bromination using N-Bromosuccinimide (NBS)
This is a widely used method due to the milder reaction conditions and easier handling of NBS compared to elemental bromine.
Protocol:
-
Reaction Setup: To a solution of 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions.[8]
-
Reaction: Stir the yellow reaction mixture at room temperature for 12 hours.[8]
-
Workup: Add 5 mL of sodium bicarbonate solution and extract the product with diethyl ether (2 x 100 mL).[8]
-
Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.[8] The crude residue is then purified by flash chromatography.[8]
Rationale: The use of a non-polar aprotic solvent like THF helps to control the reactivity of the brominating agent. NBS provides a slow, constant source of electrophilic bromine, which can improve selectivity.
3.2. Method 2: Multi-step Synthesis via Protection and Directed Bromination
For applications requiring very high purity and regioselectivity, a multi-step approach involving protection of the hydroxyl group can be employed.
Protocol:
-
Protection: Protect the hydroxyl group of 4-bromoresorcinol with a suitable protecting group (e.g., tosyl chloride).[9]
-
Methylation: Methylate the remaining free hydroxyl group using a methylating agent like methyl iodide (MeI).[9]
-
Deprotection: Remove the protecting group to yield this compound.[10]
Rationale: By protecting the more activating hydroxyl group, the directing influence is simplified, leading to a more controlled bromination on the resorcinol starting material. Subsequent methylation and deprotection steps yield the desired product with high isomeric purity.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the desired scale, purity requirements, and available resources.
| Parameter | Method 1: Direct Bromination with NBS | Method 2: Multi-step Synthesis |
| Starting Material | 3-Methoxyphenol | 4-Bromoresorcinol |
| Key Reagents | N-Bromosuccinimide, THF | TsCl, K₂CO₃, MeI, Deprotecting agent |
| Number of Steps | 1 | 3 |
| Reported Yield of 4-Bromo Isomer | ~24% (along with ~49% of the 2-bromo isomer)[8] | Potentially higher, with greater purity |
| Advantages | Simpler, one-pot reaction | High regioselectivity, high purity product |
| Disadvantages | Formation of isomeric mixtures, requires chromatographic separation | Longer reaction sequence, more reagents |
Troubleshooting and Optimization
-
Low Regioselectivity: If a significant amount of the 2-bromo isomer is formed, consider lowering the reaction temperature to increase the kinetic control of the reaction. The use of a bulkier brominating agent could also favor substitution at the less sterically hindered para-position.
-
Dibromination: The formation of dibrominated products can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Careful control of stoichiometry is crucial.
-
Purification Challenges: The similar polarities of the bromo-isomers can make chromatographic separation difficult. Optimization of the eluent system is necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[8]
Caption: General workflow for the direct bromination of 3-methoxyphenol.
Conclusion
The regioselective synthesis of this compound is a challenging yet achievable goal. A thorough understanding of the principles of electrophilic aromatic substitution, coupled with careful selection of reagents and reaction conditions, is paramount to success. While direct bromination offers a more straightforward approach, multi-step synthetic routes can provide higher purity for demanding applications. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach this synthesis and obtain the desired product in good yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. This compound CAS#: 102127-34-4 [m.chemicalbook.com]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to the Structural Characterization of 4-Bromo-3-methoxyphenol
Preamble: The Imperative for Unambiguous Characterization
In the landscape of drug discovery and fine chemical synthesis, 4-Bromo-3-methoxyphenol serves as a valuable substituted phenol building block. Its specific substitution pattern—a bromine atom para to the hydroxyl group and a methoxy group meta to it—offers distinct electronic and steric properties crucial for subsequent molecular elaboration. However, the synthesis of this compound, often via electrophilic bromination of 3-methoxyphenol, can yield a mixture of isomers.[1] Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but fundamental to guaranteeing the material's identity, purity, and suitability for its intended application.
This guide provides a comprehensive framework for the structural elucidation of this compound, grounded in field-proven spectroscopic techniques. We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a self-validating and robust characterization workflow.
Foundational Properties and Molecular Identity
Before delving into spectroscopic analysis, it is essential to establish the compound's basic physical and chemical identifiers. This data serves as the initial checkpoint for sample verification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 102127-34-4 | Thermo Scientific[3] |
| Molecular Formula | C₇H₇BrO₂ | PubChem[2] |
| Molecular Weight | 203.03 g/mol | PubChem[2] |
| Exact Mass | 201.96294 Da | PubChem[2] |
| Melting Point | 75-81 °C | Thermo Scientific[3] |
| Appearance | Off-white to light brown solid | N/A |
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the substitution pattern on the benzene ring.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organics and its single, well-defined solvent peak.[4] Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for universal referencing.[4]
Trustworthiness: A 400 MHz or higher field spectrometer is recommended to achieve baseline resolution of the aromatic multiplets, ensuring accurate coupling constant (J-value) determination, which is key to assigning proton positions.
Step-by-Step Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of CDCl₃.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Record the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition: Acquire data over a spectral width of at least 12 ppm. Standard parameters for pulse angle (30-45°), relaxation delay (1-2 s), and number of scans (8-16) are typically sufficient.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum, and integrate all signals. Reference the spectrum to the TMS signal at 0.00 ppm.
Data Interpretation and Expected Results
The ¹H NMR spectrum provides a unique fingerprint based on chemical shifts, integration, and signal splitting.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-5 | 7.34 | Doublet (d) | ~8.5 Hz | 1H | This proton is ortho to the bromine atom, which is deshielding. It exhibits ortho-coupling to H-6.[4] |
| H-2 | 6.60 | Doublet (d) | ~2.9 Hz | 1H | This proton is ortho to the hydroxyl group and meta to the bromine. It shows meta-coupling to H-6.[4] |
| H-6 | 6.42 | Doublet of Doublets (dd) | ~8.5 Hz, ~2.9 Hz | 1H | This proton is coupled to both H-5 (ortho) and H-2 (meta), resulting in a characteristic dd pattern.[4] |
| -OH | 5.49 | Singlet (s) | N/A | 1H | The phenolic proton is typically a broad or sharp singlet; its chemical shift is concentration and temperature-dependent.[4] |
| -OCH₃ | 3.77 | Singlet (s) | N/A | 3H | The three equivalent methoxy protons appear as a sharp singlet with no coupling.[4] |
Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: ¹³C NMR is run with complete proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.[4] The CDCl₃ solvent peak at δ = 77.23 ppm serves as a convenient internal reference.[4]
Step-by-Step Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Instrumentation: Record the spectrum on the same 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition: Utilize a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A longer relaxation delay (2-5 s) and a significantly higher number of scans (e.g., 512-2048) are required.
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.23 ppm.
Data Interpretation and Expected Results
The molecule has 7 unique carbon atoms, and thus 7 distinct signals are expected.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C-3 (-OCH₃) | 156.76 | Aromatic carbon directly attached to the electron-donating methoxy group, highly deshielded.[4] |
| C-1 (-OH) | 156.13 | Aromatic carbon attached to the hydroxyl group, also strongly deshielded.[4] |
| C-5 | 133.36 | Aromatic carbon (CH) ortho to the bromine atom.[4] |
| C-6 | 108.51 | Aromatic carbon (CH) ortho to the methoxy group.[4] |
| C-2 | 102.27 | Aromatic carbon (CH) ortho to the hydroxyl group.[4] |
| C-4 (-Br) | 100.46 | Aromatic carbon directly attached to bromine. The "heavy atom effect" of bromine shifts this signal upfield relative to what might be expected based on electronegativity alone.[4] |
| -OCH₃ | 56.19 | The sp³ hybridized methoxy carbon, appearing in the typical aliphatic region.[4] |
Orthogonal Verification: Mass Spectrometry and IR Spectroscopy
While NMR provides the structural skeleton, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy verifies the presence of key functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, often yielding a strong signal for the molecular ion or a related adduct.[4] The most critical insight from MS for this compound is the isotopic signature of bromine.
Trustworthiness: Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any mass spectrum of a monobrominated compound must display two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks). This is a non-negotiable validation checkpoint.
Expected Results
-
Molecular Ion (M⁺): A pair of peaks at m/z ≈ 202 (for C₇H₇⁷⁹BrO₂) and m/z ≈ 204 (for C₇H₇⁸¹BrO₂) in an approximate 1:1 intensity ratio. This pattern is definitive for a single bromine atom in the molecule.[5]
-
High-Resolution MS (HRMS): Would provide the exact mass (e.g., 201.9629), allowing for unambiguous confirmation of the molecular formula C₇H₇BrO₂.[2][4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and cost-effective method to confirm the presence of the hydroxyl and ether functional groups and the aromatic ring.
Expected Absorption Bands
-
~3550-3200 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~1600-1450 cm⁻¹ (multiple sharp bands): C=C stretching vibrations within the aromatic ring.
-
~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).
-
~1050-1000 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.
-
~600-500 cm⁻¹: C-Br stretching vibration.
Integrated Analytical Workflow
No single technique is sufficient. A logical, multi-step workflow ensures the highest level of confidence in the structural assignment. This workflow integrates purification, preliminary checks, and definitive spectroscopic analysis.
Caption: Integrated workflow for the synthesis and structural validation of this compound.
Conclusion
The structural characterization of this compound is a clear-cut process when a systematic and multi-technique approach is employed. The unambiguous assignment relies on the combined power of NMR spectroscopy to define the precise atomic connectivity, mass spectrometry to confirm the molecular formula and the presence of bromine, and IR spectroscopy to verify functional groups. By following the integrated workflow described, researchers and drug development professionals can ensure the identity and quality of this important chemical intermediate with the highest degree of scientific certainty.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-3-methoxyphenol: Sourcing, Synthesis, and Application
For the discerning researcher and drug development professional, the selection of chemical intermediates is a critical decision point that dictates the trajectory of a research program. 4-Bromo-3-methoxyphenol (CAS No. 102127-34-4) has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern—a phenol hydroxyl group, a methoxy ether, and a reactive bromine atom—provides multiple avenues for molecular elaboration, making it an important precursor in the synthesis of pharmaceuticals and agrochemicals.
This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of facts to explain the causality behind its utility. We will delve into its commercial availability, established synthesis protocols, key applications, and essential safety considerations, offering field-proven insights for its effective use in a laboratory and developmental setting.
Commercial Availability and Sourcing
This compound is readily available from a variety of major chemical suppliers, ensuring a stable supply chain for both research and development scales. The global production is estimated to be between 800 and 1,000 metric tons annually, with the majority of manufacturing concentrated in China and India[1]. This widespread availability makes it an accessible choice for laboratory-scale research and industrial production.
The market is primarily driven by its use as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially for antifungal and anti-inflammatory drugs, as well as certain herbicides and insecticides[1].
Table 1: Key Commercial Suppliers for this compound
| Supplier | Typical Purity | Product Link |
| Sigma-Aldrich (Merck) | 97% | --INVALID-LINK-- |
| Thermo Scientific (Alfa Aesar) | 95% | --INVALID-LINK-- |
| Chem-Impex | ≥ 97% (GC) | --INVALID-LINK-- |
| Chemsrc | 97.0% | --INVALID-LINK-- |
Note: Availability and pricing are subject to change. Please consult the supplier's website for the most current information.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. These parameters are critical for stoichiometric calculations, solvent selection, and purification strategies.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO₂ | [2][3] |
| Molecular Weight | 203.03 g/mol | [2][4][3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 75-82 °C | [2] |
| Boiling Point | 279.3 ± 20.0 °C at 760 mmHg | [2][5] |
| Density | ~1.6 g/cm³ | [2][5] |
| pKa | 9.02 ± 0.18 (Predicted) | [5] |
| LogP | 2.32 | [2] |
Synthesis Protocol: Electrophilic Bromination of 3-Methoxyphenol
While commercially available, laboratory-scale synthesis of this compound is often required for custom applications or when exploring derivative chemistries. The most common and reliable method involves the electrophilic aromatic substitution of 3-methoxyphenol using N-Bromosuccinimide (NBS). The hydroxyl and methoxy groups are ortho-, para-directing activators. The 4-position (para to the hydroxyl and ortho to the methoxy) is sterically accessible and electronically favorable for bromination.
Experimental Protocol
This protocol is adapted from established procedures and represents a self-validating system for achieving the desired product.[6]
Reagents:
-
3-Methoxyphenol (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under ambient atmosphere, dissolve 3-methoxyphenol (e.g., 1 g, 8.055 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Reagent Addition: To the stirred solution at room temperature, add N-Bromosuccinimide (1.478 g, 8.055 mmol) in several portions. The addition of NBS initiates the electrophilic bromination; portion-wise addition helps control the reaction exotherm. The reaction mixture will typically turn yellow.
-
Reaction Monitoring: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup - Quenching: Upon completion, add saturated sodium bicarbonate solution (5 mL) to quench any remaining acidic byproducts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL). The organic layers are combined.
-
Workup - Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude residue, which contains a mixture of isomers, is purified by flash column chromatography on silica gel. Eluting with a gradient of 10-30% ethyl acetate in hexanes typically yields 2-bromo-5-methoxyphenol and the desired this compound.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
The utility of this compound stems from the orthogonal reactivity of its functional groups. The phenolic hydroxyl allows for O-alkylation and esterification, while the bromine atom is a prime handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.
-
Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), as well as copper-catalyzed Ullmann condensations (C-O bond formation)[7]. These reactions are foundational in modern medicinal chemistry for constructing complex molecular scaffolds.
-
Intermediate for Bioactive Molecules: Its structure serves as a key precursor for more complex molecules. While isomers like 4-bromo-2-methoxyphenol are noted in specific synthetic routes, the general class of brominated methoxyphenols is highly valued for its versatility in building scaffolds for kinase inhibitors and other targeted therapeutics[7].
-
Agrochemical Synthesis: Beyond pharmaceuticals, it is a building block for certain herbicides and insecticides, where the specific substitution pattern contributes to the final molecule's biological activity[1].
Logical Relationship: Structure to Application
Caption: Reactivity of functional groups and their synthetic applications.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with several hazards that necessitate careful handling.
GHS Hazard Information: [3]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
Handling Precautions: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place at room temperature.[5]
Conclusion
This compound is a cornerstone intermediate for the modern synthetic chemist. Its ready commercial availability from multiple reliable vendors removes barriers to its incorporation into research and development workflows. The well-documented and robust synthesis protocols provide a practical route for its preparation in the lab. Most importantly, its trifunctional nature provides a rich platform for generating molecular diversity, making it an indispensable tool in the quest for novel pharmaceuticals and other high-value chemical products. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to achieve their synthetic goals and drive innovation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:102127-34-4 | Chemsrc [chemsrc.com]
- 3. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 102127-34-4 [sigmaaldrich.com]
- 5. This compound CAS#: 102127-34-4 [m.chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Suzuki-Miyaura coupling reaction with 4-Bromo-3-methoxyphenol
An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-methoxyphenol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using this compound as an aryl halide substrate. This particular substrate is of interest due to its bifunctional nature, possessing both a reactive aryl bromide handle for coupling and a phenolic hydroxyl group that can serve as a point for further derivatization or influence the electronic properties of the molecule. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide insights into troubleshooting and optimization.
Introduction: The Strategic Importance of Biaryl Synthesis
The biaryl motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[3][4] The palladium-catalyzed Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as one of the most powerful methods for constructing these linkages.[1] Its advantages include mild reaction conditions, the use of commercially available and relatively non-toxic organoboron reagents, and broad functional group compatibility.[5][6]
This compound presents a unique set of opportunities and challenges. The electron-donating methoxy and hydroxyl groups can influence the reactivity of the aryl bromide. Furthermore, the acidic proton of the phenol requires careful consideration when selecting the base, as it can compete with the primary function of activating the boronic acid partner. This guide provides the necessary framework to navigate these subtleties and achieve high-yielding, clean conversions.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[4] Aryl bromides represent a good balance of reactivity and stability.
-
Transmetalation: This is often the rate-determining step. The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[7][10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Critical Parameter Selection
The success of coupling this compound is critically dependent on the judicious choice of the following components:
-
Palladium Catalyst/Ligand: While Pd(PPh₃)₄ can be used directly, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is more common and often more active.[8] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are highly effective as they promote both the oxidative addition and reductive elimination steps and stabilize the palladium center.[5]
-
Base: The choice of base is paramount. It must be strong enough to facilitate the formation of the reactive boronate species but not so harsh as to cause unwanted side reactions with the phenol. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1][10] They are effective, generally soluble in the aqueous phase of a biphasic system, and compatible with the phenolic group.
-
Solvent: A biphasic solvent system is often employed.[1] An organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) dissolves the organic substrates and the catalyst, while an aqueous phase dissolves the inorganic base.[7][9] This combination facilitates the interaction of all components at the phase interface.
-
Organoboron Reagent: Arylboronic acids are common, but they can be susceptible to decomposition via protodeboronation, especially under heated, aqueous conditions.[7] Using more stable boronic esters, such as pinacol esters (Ar-B(pin)), can mitigate this issue and often leads to more reproducible results.[7]
Validated Experimental Protocol
This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a representative partner, phenylboronic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Phenylboronic Acid | ≥97% | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| SPhos (Ligand) | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Deionized Water | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated NaCl) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |
| Silica Gel | 230-400 mesh | - |
| Schlenk flask, magnetic stir bars, condenser, septa, needles, TLC plates |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. All steps should be performed under an inert atmosphere (Nitrogen or Argon).[11]
-
Reagent Handling: Palladium compounds are toxic and should be handled with care in a fume hood. 1,4-Dioxane is a peroxide-former and a suspected carcinogen.
-
Thermal Hazards: Suzuki reactions can be exothermic. For larger-scale reactions, proper temperature control and monitoring are essential to prevent thermal runaway.[12][13]
Reaction Setup and Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
Representative Reaction Stoichiometry:
| Component | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 203.04 | 203 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.48 | 16.4 | 0.04 | 0.04 (4 mol%) |
| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Deionized Water | - | 1 mL | - | - |
-
Catalyst Pre-mixing (Optional but Recommended): In a small vial, briefly stir the Pd(OAc)₂ and SPhos ligand in ~0.5 mL of the dioxane for 5-10 minutes. This pre-formation of the active catalyst can improve consistency.
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inerting the Flask: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the 1,4-dioxane (3.5 mL) and deionized water (1.0 mL) via syringe. The water should be degassed beforehand by bubbling nitrogen through it for 15-20 minutes. Add the pre-mixed catalyst solution via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or by taking small aliquots for LC-MS analysis.[14][15] The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 95:5 Hexanes:Ethyl Acetate is a good starting point to isolate the desired biaryl product.[17]
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Water content too low/high. | 1. Ensure a thoroughly inert atmosphere. Use fresh catalyst/ligand. Consider a more robust pre-catalyst.2. Switch to a stronger base like K₃PO₄. Ensure vigorous stirring for biphasic reactions.3. Re-optimize the organic/water solvent ratio. |
| Protodeboronation | Decomposition of the boronic acid. | Use the corresponding boronic acid pinacol ester instead. Ensure the reaction is not heated for an unnecessarily long time. |
| Homocoupling | Coupling of two boronic acid molecules. | Caused by oxygen in the system.[7] Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Product co-elutes with byproducts. | Adjust the polarity of the column chromatography eluent. If phosphine oxide byproducts are an issue, alternative purification methods may be needed. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of functionalized biaryl compounds. By carefully selecting a robust palladium/ligand system, an appropriate base such as K₂CO₃, and a suitable biphasic solvent system, high yields of the desired product can be reliably achieved. The protocol detailed herein serves as a validated starting point for researchers, providing the foundational knowledge to not only execute this specific reaction but also to rationally troubleshoot and adapt the methodology for other complex substrates encountered in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vapourtec.com [vapourtec.com]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Etherification of 4-Bromo-3-methoxyphenol in Drug Synthesis
Introduction: The Strategic Importance of 4-Bromo-3-methoxyphenol Ethers in Medicinal Chemistry
This compound, a substituted guaiacol derivative, is a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a phenolic hydroxyl, a methoxy group, and a bromine atom on an aromatic ring offers multiple points for chemical modification, making it a valuable precursor in the development of novel therapeutic agents. The etherification of the phenolic hydroxyl group is a critical transformation, as the resulting aryl ethers are key structural motifs in a wide array of biologically active compounds.
Derivatives of bromophenols and guaiacol have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] For instance, synthetic guaiacol derivatives have shown potential as myeloperoxidase inhibitors, targeting cardiovascular diseases.[4] The ether linkage not only modifies the parent molecule's polarity and pharmacokinetic profile but can also be a crucial part of the pharmacophore, directly interacting with biological targets. This guide provides detailed protocols for the etherification of this compound, focusing on two robust and widely applicable methods: the Williamson Ether Synthesis and the Mitsunobu Reaction. The causality behind experimental choices and self-validating systems for protocol integrity are emphasized to empower researchers in their drug discovery endeavors.
Core Etherification Strategies: A Comparative Overview
The choice of etherification method depends on several factors, including the nature of the alkylating agent, the desired stereochemistry, and the overall complexity of the substrate. Below is a comparative summary of the two primary methods discussed in this guide.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reaction Type | SN2 | Redox-coupled SN2 |
| Key Reagents | Base (e.g., K2CO3, NaH), Alkyl Halide | Triphenylphosphine (PPh3), Azodicarboxylate (DEAD/DIAD) |
| Substrate Scope | Best with primary alkyl halides | Works well with primary and secondary alcohols |
| Stereochemistry | Inversion at the alkyl halide center | Inversion at the alcohol center |
| Key Advantages | Cost-effective, simple procedure | Mild conditions, broad substrate scope |
| Potential Drawbacks | Can require harsh bases, elimination side reactions | Stoichiometric byproducts can complicate purification |
Diagram: General Etherification Workflow
The following diagram illustrates the general workflow for the synthesis of 4-Bromo-3-methoxyphenyl ethers, from starting material to purified product.
Caption: General workflow for the synthesis and purification of 4-Bromo-3-methoxyphenyl ethers.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between a deprotonated phenol (phenoxide) and an alkyl halide.[5] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as elimination with secondary alkyl halides.
Mechanism of Williamson Ether Synthesis
The reaction proceeds in two main steps: deprotonation of the phenol followed by nucleophilic attack of the resulting phenoxide on the alkyl halide.
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol: Synthesis of 4-Bromo-1-(benzyloxy)-2-methoxybenzene
This protocol describes the synthesis of the benzyl ether of this compound.
Materials:
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Benzyl bromide
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq.) and acetone or DMF (10 mL per gram of phenol).
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or at 60-80°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the etherification of phenols with primary or secondary alcohols under mild, neutral conditions.[6] It involves a redox process with triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This reaction is particularly useful for sensitive substrates and proceeds with inversion of configuration at the alcohol's stereocenter.
Mechanism of the Mitsunobu Reaction
The mechanism is complex but can be summarized as the activation of the alcohol by the PPh3-DEAD adduct, followed by an SN2 displacement by the phenoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 4. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Leveraging 4-Bromo-3-methoxyphenol in the Synthesis of Bioactive Molecules
Abstract
4-Bromo-3-methoxyphenol is a versatile chemical intermediate whose structural features—a reactive bromine atom, a nucleophilic phenolic hydroxyl group, and an electron-rich aromatic ring—make it an invaluable building block in medicinal chemistry. This guide provides an in-depth exploration of its synthetic utility, focusing on key reaction methodologies and their application in the construction of diverse bioactive compounds. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and provide detailed, field-proven protocols for their execution. The applications of these methods will be illustrated through the synthesis of molecules with potential antioxidant, anticancer, and cannabinoid-like activities.
The Strategic Importance of this compound in Drug Discovery
The strategic placement of a bromine atom, a methoxy group, and a hydroxyl group on a benzene ring makes this compound a highly versatile precursor in organic synthesis. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[1][2][3] The phenolic hydroxyl group can be readily alkylated or acylated, while the methoxy group and the overall electron-rich nature of the ring influence the regioselectivity of further electrophilic aromatic substitutions.
The derivatives of bromophenols are potential candidates for drug development due to their wide range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[4][5][6]
Key Reactive Sites of this compound
Caption: Key reactive sites of this compound.
Core Synthetic Methodologies
The true power of this compound is unlocked through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for the intricate pathways of drug synthesis.[3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2][7] In the context of this compound, this reaction is instrumental for constructing biaryl scaffolds, which are prevalent in many classes of bioactive molecules.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl derivative from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene/Water (4:1 mixture)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of countless pharmaceuticals.[1][3] This palladium-catalyzed reaction couples an aryl halide with an amine. For a substrate like 2-(4-Bromo-3-methoxyphenyl)acetonitrile, this reaction is crucial for introducing an amino group.[1]
Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron compound. The choice of phosphine ligand is critical and often depends on the steric and electronic properties of the aryl halide and the amine.[1][3] For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like XPhos or Josiphos-type ligands are often effective.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize an arylamine derivative from a 4-Bromo-3-methoxyphenyl derivative.
Materials:
-
4-Bromo-3-methoxyphenyl derivative (e.g., 2-(4-Bromo-3-methoxyphenyl)acetonitrile) (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or similar phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene or dioxane
-
Schlenk tube and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 4-Bromo-3-methoxyphenyl derivative (1.0 eq.), amine (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and the phosphine ligand (0.02-0.04 eq.) to a Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Applications in Bioactive Molecule Synthesis
The true value of this compound is demonstrated in its application as a starting material for molecules with significant biological potential.
Synthesis of Antioxidant and Anticancer Bromophenol Derivatives
Many natural bromophenols isolated from marine algae exhibit potent biological activities.[4][5] Synthetic derivatives of these compounds are being explored for their therapeutic potential.[4][6] For instance, derivatives of bromophenols have been shown to ameliorate H₂O₂-induced oxidative damage in HaCaT keratinocytes and induce apoptosis in leukemia K562 cells.[4][5]
The synthesis of these molecules often involves the protection of the phenolic hydroxyl group, followed by cross-coupling reactions and subsequent modifications.
| Compound Class | Biological Activity | Target/Assay | Reference |
| Bromophenol Derivatives | Antioxidant | H₂O₂-induced oxidative damage in HaCaT cells | [4][5] |
| (oxybis(methylene)bis (2-bromo-6-methoxy- 4,1-phenylene) diacetate) | Anticancer (Cytotoxic) | K562 (Leukemia) cell viability | [4][8] |
Synthesis of Cannabidiol (CBD) Derivatives
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid with significant therapeutic potential.[9][10] Synthetic derivatization of CBD is an active area of research to develop new therapeutic agents.[9][11][12] this compound can serve as a precursor to the resorcinol core of CBD and its analogs.
A plausible synthetic workflow could involve the following key steps:
Caption: A conceptual workflow for the synthesis of a CBD derivative.
This multi-step synthesis highlights how this compound can be strategically modified using a combination of protection/deprotection strategies and core synthetic reactions like the Suzuki coupling to build complex molecular architectures.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of bioactive molecules. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions, which allow for the efficient and modular construction of complex molecular frameworks. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and development to harness the full potential of this valuable building block. As new catalytic systems and synthetic methodologies emerge, the applications of this compound in creating novel therapeutics will undoubtedly continue to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. Document: New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity. (CHEMBL1149434) - ChEMBL [ebi.ac.uk]
Introduction: Unlocking the Synthetic Potential of 4-Bromo-3-methoxyphenol
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-methoxyphenol
In the landscape of medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. This compound has emerged as a highly valuable and versatile building block for organic synthesis. Its structure is primed for synthetic elaboration, featuring a bromine atom that serves as an excellent handle for palladium-catalyzed cross-coupling, a phenolic hydroxyl group for further functionalization or to modulate biological activity, and a methoxy group that influences the electronic properties of the aromatic ring. The existence of the methoxyphenol moiety in many natural products is a significant advantage in medicinal chemistry, often contributing to antioxidant and anti-inflammatory mechanisms.[1]
Palladium-catalyzed cross-coupling reactions represent a revolutionary technology in chemical synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[2] These reactions provide a powerful and reliable toolkit for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions and with exceptional functional group tolerance.[2][3]
This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and field-proven, step-by-step protocols for leveraging the synthetic potential of this compound in several key cross-coupling transformations.
The Engine of Synthesis: The General Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle that masterfully orchestrates the coupling of two distinct fragments.[4] While specific conditions and intermediates may vary, the fundamental mechanism for most palladium-catalyzed cross-coupling reactions proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]
-
Oxidative Addition: The cycle begins with a catalytically active, low-valent palladium(0) species, which inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) complex.[2][5]
-
Transmetalation: The second coupling partner, an organometallic reagent (e.g., an organoboron or organozinc compound), transfers its organic group to the palladium(II) center. This step displaces the halide from the palladium complex and brings both organic fragments together on the same metal center.[2][4]
-
Reductive Elimination: This is the final, bond-forming step. The two organic fragments on the palladium(II) center couple to form the desired product. In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[2][5]
References
- 1. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. fiveable.me [fiveable.me]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
Application Notes and Protocols: Synthesis and Antioxidant Evaluation of Novel Bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of novel bromophenol derivatives and the subsequent evaluation of their antioxidant potential. Bromophenols, naturally occurring in marine algae, have garnered significant interest for their potent biological activities, including antioxidant properties that are crucial in combating oxidative stress-related pathologies.[1][2] This document provides two robust synthetic protocols: electrophilic bromination for direct modification of phenolic precursors and a Suzuki-Miyaura coupling method for the construction of more complex biphenyl derivatives. Furthermore, it offers detailed, step-by-step protocols for two widely accepted antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))—to enable researchers to reliably assess the antioxidant capacity of their synthesized compounds. This guide is designed to provide both the foundational knowledge and the practical steps necessary for the successful synthesis and evaluation of novel bromophenol derivatives as potential therapeutic agents.
Introduction: The Significance of Bromophenols as Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate this damage by scavenging free radicals. Bromophenols, a class of halogenated phenolic compounds, have emerged as promising antioxidant agents.[2] Their efficacy is largely attributed to the presence of hydroxyl (-OH) groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[3][4] The number and position of both the hydroxyl and bromine substituents significantly influence the antioxidant activity, making the synthesis of novel derivatives a compelling strategy for developing potent new therapeutics.[5][6] This guide provides the synthetic and analytical tools to explore this chemical space.
Synthetic Strategies for Novel Bromophenol Derivatives
The synthesis of a diverse library of bromophenol derivatives is essential for structure-activity relationship (SAR) studies. Below are two versatile and widely applicable synthetic methodologies.
Method 1: Electrophilic Aromatic Substitution - Direct Bromination of Phenols
Direct bromination is a fundamental and straightforward approach for introducing bromine atoms onto a phenol ring. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[7][8] The choice of solvent and brominating agent allows for control over the degree of bromination.
Causality Behind Experimental Choices:
-
Solvent: The polarity of the solvent plays a critical role. Polar solvents like water can enhance the reactivity of phenol by promoting the formation of the more nucleophilic phenoxide ion, often leading to trisubstitution.[7][9] Non-polar solvents such as carbon disulfide or carbon tetrachloride provide a milder reaction environment, favoring mono- or di-substituted products.[8][10]
-
Brominating Agent: Molecular bromine (Br₂) is a common choice. For more controlled and milder reactions, N-bromosuccinimide (NBS) can be employed. More recent methods have also utilized systems like PIDA–AlBr₃ for efficient bromination under mild conditions.[11]
-
Temperature: Lower temperatures are generally used to control the selectivity of the reaction and minimize the formation of side products.[8]
This protocol describes the controlled monobromination of phenol in a non-polar solvent.
Materials:
-
Phenol
-
Carbon disulfide (CS₂)
-
Bromine (Br₂)
-
Sodium bisulfite solution (10%)
-
Sodium hydroxide solution (10%)
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50 g of phenol in 150 mL of carbon disulfide.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of 85 g of bromine in 50 mL of carbon disulfide from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
Wash the reaction mixture with 100 mL of water, followed by 100 mL of 10% sodium bisulfite solution to remove any unreacted bromine.
-
Extract the organic layer with 100 mL of 10% sodium hydroxide solution. The bromophenols will dissolve in the aqueous layer as sodium salts.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Extract the precipitated bromophenols with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent using a rotary evaporator.
-
The crude product, a mixture of o- and p-bromophenol, can be purified by fractional distillation under reduced pressure to yield pure p-bromophenol.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-3-methoxyphenol in the Synthesis of Novel Enzyme Inhibitors
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the selection of a starting material is a critical decision that profoundly influences the efficiency, novelty, and ultimate success of a synthetic campaign. 4-Bromo-3-methoxyphenol, a readily available substituted phenol, has emerged as a particularly strategic scaffold for the synthesis of a diverse array of bioactive molecules. Its unique arrangement of functional groups—a nucleophilic hydroxyl, a methoxy group that modulates electronic properties, and a bromine atom poised for versatile cross-coupling reactions—provides a rich platform for molecular elaboration. This guide provides an in-depth exploration of the application of this compound in the rational design and synthesis of enzyme inhibitors, with a particular focus on the development of novel tyrosinase inhibitors.
The rationale for employing this compound lies in its inherent chemical versatility. The phenolic hydroxyl group can serve as a key interaction point with enzyme active sites, often acting as a hydrogen bond donor or acceptor. The bromine atom is the cornerstone of its utility as a synthetic intermediate, providing a handle for the introduction of molecular complexity through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This allows for the systematic construction of biaryl and polyaryl structures, which are common motifs in potent enzyme inhibitors. The methoxy group, positioned ortho to the bromine, sterically and electronically influences the reactivity of the aromatic ring, which can be exploited to achieve regioselectivity in synthetic transformations.
This document will provide a detailed protocol for a representative synthesis of a potential tyrosinase inhibitor starting from this compound, illustrating the practical application of these principles.
Core Application: Synthesis of a Biaryl Tyrosinase Inhibitor
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[1] Its overactivity can lead to hyperpigmentation disorders, making it a key target for dermatological and cosmetic applications.[2] Many known tyrosinase inhibitors are phenolic compounds that mimic the natural substrate, L-tyrosine.[2] The strategy outlined here focuses on the synthesis of a biaryl compound where one aromatic ring, derived from this compound, serves as a core scaffold, and a second aromatic ring is introduced via a Suzuki-Miyaura coupling to enhance binding affinity and specificity for the tyrosinase active site.
Rationale for the Synthetic Approach
The proposed synthesis leverages the differential reactivity of the functional groups on the this compound scaffold. The phenolic hydroxyl group will be protected to prevent interference with the palladium catalyst used in the Suzuki-Miyaura coupling. The subsequent cross-coupling reaction at the bromine position will introduce a second aromatic moiety. Finally, deprotection of the hydroxyl group will yield the target biaryl phenol, a potential tyrosinase inhibitor. This approach is modular, allowing for the synthesis of a library of analogues by simply varying the boronic acid coupling partner.
Experimental Workflow Overview
The overall synthetic strategy is a three-step process:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of this compound is protected as a silyl ether to ensure its inertness during the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Cross-Coupling: The protected bromophenol is coupled with a suitable arylboronic acid to form the biaryl skeleton.
-
Deprotection of the Phenolic Hydroxyl Group: The silyl protecting group is removed to afford the final biaryl phenol inhibitor.
Caption: Synthetic workflow for a biaryl tyrosinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 3-methoxyphenol.[3]
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-methoxyphenol (1.0 g, 8.05 mmol) in anhydrous tetrahydrofuran (30 mL) at room temperature, add N-bromosuccinimide (1.48 g, 8.05 mmol) in several portions.
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes to yield this compound.[3]
Protocol 2: Synthesis of a Biaryl Tyrosinase Inhibitor via Suzuki-Miyaura Coupling
This protocol details the three-step synthesis of a representative biaryl phenol inhibitor from this compound.
Step 1: Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the TBDMS-protected this compound.
Step 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
TBDMS-protected this compound
-
Arylboronic acid (e.g., 4-hydroxyphenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add the TBDMS-protected this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected biaryl intermediate.
Step 3: Deprotection to Yield the Final Inhibitor
Materials:
-
Protected biaryl intermediate
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the protected biaryl intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add the TBAF solution dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the final biaryl phenol inhibitor.
Data and Expected Results
The successful synthesis of the target biaryl phenol can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The inhibitory activity against tyrosinase would be determined using an in vitro enzymatic assay.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted IC₅₀ for Tyrosinase (µM) |
| This compound | COC1=C(C=CC(=C1)O)Br | 203.03 | > 100 (inactive) |
| Target Biaryl Inhibitor | COC1=C(C=CC(=C1)O)C2=CC=C(O)C=C2 | 216.23 | 5 - 20 (hypothetical) |
| Kojic Acid (Reference) | C6H6O4 | 142.11 | 10 - 25[4] |
Note: The IC₅₀ value for the target inhibitor is a hypothetical prediction based on the activity of similar biaryl phenols against tyrosinase. Actual values would need to be determined experimentally.
Mechanism of Action and Rationale for Molecular Design
The synthesized biaryl phenol is designed to act as a competitive inhibitor of tyrosinase. The phenolic hydroxyl group is crucial for binding to the copper ions in the enzyme's active site, thereby preventing the natural substrate from binding.[2] The biaryl scaffold increases the molecule's surface area and provides additional points of interaction with the enzyme through hydrophobic and van der Waals forces, which can lead to enhanced potency and selectivity.
Caption: Proposed binding mode of the biaryl inhibitor in the tyrosinase active site.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The protocols and strategies outlined in this guide demonstrate a rational and efficient approach to the design and synthesis of a potential tyrosinase inhibitor. The modularity of the Suzuki-Miyaura coupling allows for the creation of a diverse library of biaryl phenols, which can be screened to identify compounds with optimized potency and selectivity. Further investigations could involve exploring other cross-coupling reactions to introduce different functionalities at the 4-position, as well as modifications of the methoxy and hydroxyl groups to fine-tune the inhibitor's properties. This systematic approach, grounded in the strategic use of this compound, holds significant promise for the discovery of new and effective enzyme inhibitors for therapeutic and industrial applications.
References
Application Notes and Protocols: Leveraging 4-Bromo-3-methoxyphenol in the Synthesis of Novel Antibacterial Agents
Introduction & Significance
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antibacterial agents.[1][2] Natural products, particularly phenolic compounds, have historically been a rich source of antimicrobial leads due to their diverse structures and biological activities.[3][4] Phenolic compounds can exert antibacterial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with metabolic processes like ATP synthesis.[5][6][7] This guide focuses on the strategic use of 4-Bromo-3-methoxyphenol , a versatile substituted phenol, as a foundational building block for the synthesis of novel antibacterial candidates.
The unique arrangement of the hydroxyl, methoxy, and bromo functional groups on the this compound scaffold provides multiple reaction sites for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of potential drug candidates.[8][9] This document provides a detailed overview of synthetic strategies, step-by-step experimental protocols, and methods for evaluating the antibacterial efficacy of the resulting derivatives.
Chemical Properties and Reactivity of this compound
This compound (also known as 4-bromo-guaiacol) is an aromatic compound with the following key reactive sites:
-
Phenolic Hydroxyl (-OH) Group: This acidic proton can be readily deprotonated by a base to form a phenoxide ion, a potent nucleophile. This reactivity is central to etherification reactions, such as the Williamson ether synthesis.[10][11]
-
Bromo (-Br) Group: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14] This allows for the formation of new carbon-carbon bonds, enabling the introduction of diverse aryl or alkyl substituents.
-
Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.
The interplay of these functional groups makes this compound a highly valuable and versatile starting material for constructing libraries of compounds for antibacterial screening.
Synthetic Strategies for Antibacterial Agents
Strategy A: Ether Linkage Formation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[10][11] In this strategy, the phenolic hydroxyl of this compound is deprotonated to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide (R-X) to form a new ether derivative. This approach is effective for introducing a variety of side chains (R-groups), which can modulate the lipophilicity and steric properties of the final compound, factors known to influence antibacterial activity.[6]
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can be used if the alkyl halide is less reactive.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic phenoxide intermediate and does not interfere with the nucleophilic attack.[11]
-
Alkyl Halide (R-X): Primary alkyl halides are preferred as the reaction proceeds via an Sₙ2 mechanism. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[10]
Strategy B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., an arylboronic acid) and an organohalide.[13][15] This strategy utilizes the bromo group on the this compound ring to introduce new aryl or heteroaryl moieties. This is particularly valuable in drug discovery for creating biaryl structures, which are common motifs in bioactive molecules.[14][16]
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16][17]
-
Base: A base like potassium carbonate or potassium phosphate is required to activate the boronic acid for the transmetalation step.[15]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[14][17]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-methoxy-1-(prop-2-yn-1-yloxy)benzene (A Representative Etherification)
This protocol describes the synthesis of an alkyne-functionalized ether derivative, which can be further modified using click chemistry.
Materials and Reagents:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 20 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Activity Screening (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19] The broth microdilution method is a standard and reliable technique for determining MIC values.[18][20]
Materials and Reagents:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator (35-37°C)
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
-
Preparation of Compound Plate:
-
Dissolve the synthesized compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound stock solution in CAMHB in a 96-well plate to achieve a range of desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the compound plate.
-
Include a positive control (antibiotic), a negative/growth control (bacteria in broth with DMSO, no compound), and a sterility control (broth only).[22]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[21]
-
-
Data Interpretation:
Data Presentation and Visualization
Quantitative Data Summary
Experimental data should be organized systematically to facilitate SAR analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized this compound Derivatives.
| Compound ID | R-Group (via Ether Synthesis) | R'-Group (via Suzuki Coupling) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -H | -Br | >128 | >128 |
| Cmpd-01 | -CH₂C≡CH | -Br | 64 | 128 |
| Cmpd-02 | -CH₂CH₂Ph | -Br | 32 | 64 |
| Cmpd-03 | -H | -Phenyl | 16 | 32 |
| Cmpd-04 | -H | -4-Fluorophenyl | 8 | 16 |
| Control | Ciprofloxacin | Ciprofloxacin | 0.5 | 0.25 |
Data are hypothetical and for illustrative purposes.
Diagrams of Workflows and Pathways
Caption: General workflow from synthesis to lead identification.
Caption: Disruption of the bacterial cell membrane by phenolic compounds.
Trustworthiness & Self-Validation
To ensure the reliability of results, every protocol must incorporate self-validating steps:
-
Biological Assays: All antibacterial assays must include both positive (a known antibiotic) and negative (vehicle control, e.g., DMSO) controls.[22] The positive control validates that the assay is sensitive to antibacterial effects, while the negative control ensures that the solvent has no intrinsic activity at the tested concentrations. Assays should be performed in triplicate to ensure reproducibility.
By adhering to these principles, researchers can build a robust and reliable dataset, forming a trustworthy foundation for further drug development efforts.
References
- 1. mjpms.in [mjpms.in]
- 2. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 4. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. francis-press.com [francis-press.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the O-alkylation of 4-Bromo-3-methoxyphenol
Abstract
This application note provides a comprehensive and detailed protocol for the O-alkylation of 4-bromo-3-methoxyphenol, a common synthetic transformation in the development of pharmaceutical agents and other high-value organic molecules. The protocol is based on the robust and versatile Williamson ether synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, potential side reactions, and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.
Introduction: The Significance of O-Alkylation
The introduction of an ether linkage to a phenolic moiety is a cornerstone of modern organic synthesis, particularly in medicinal chemistry. O-alkylation can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to engage in hydrogen bonding. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This compound is a valuable building block due to its multiple functional groups that allow for sequential and regioselective modifications. The O-alkylation of this substrate provides a key intermediate for the synthesis of a wide array of more complex molecular architectures. This protocol will focus on a generalized approach to its O-alkylation, which can be adapted for various alkylating agents.
The Underlying Chemistry: Williamson Ether Synthesis
The O-alkylation of phenols is most commonly achieved through the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The key steps are:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.[3]
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group), leading to the formation of the desired ether and a salt byproduct.[1]
For a successful and high-yielding reaction, several factors must be carefully considered, including the choice of base, solvent, and alkylating agent, as well as the reaction temperature.
Experimental Protocol: O-Alkylation of this compound
This protocol provides a step-by-step guide for the O-alkylation of this compound with a generic primary alkyl bromide.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Primary Alkyl Bromide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the starting material.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the reaction mixture. For more sterically hindered or less reactive phenols, a stronger base like sodium hydride (1.1 eq) can be used, in which case extreme caution must be exercised due to its reactivity with moisture.
-
Alkylation: To the stirring suspension, add the primary alkyl bromide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).[1] The reaction is typically complete within 2-8 hours.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
-
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and easy-to-handle base suitable for most phenolic O-alkylations.[5][6][7] It is sufficiently basic to deprotonate the phenol without promoting significant side reactions. Sodium hydride is a much stronger, non-nucleophilic base that can be used for less acidic phenols or when a faster reaction is desired.[4]
-
Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal for Williamson ether synthesis.[1][3] They effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and thus more nucleophilic. Protic solvents should be avoided as they can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1][8]
-
Choice of Alkylating Agent: Primary alkyl halides are the best choice for this SN2 reaction as they are less sterically hindered and less prone to undergoing the competing E2 elimination reaction.[1][4] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[4]
-
Temperature: The reaction is typically heated to increase the reaction rate.[1] However, excessive heat can favor the elimination side reaction, especially with secondary alkyl halides.[1] A temperature range of 50-100 °C is generally optimal.[1][2]
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (1.5-2.0 eq) | Mild, effective, and easy to handle. |
| NaH (1.1 eq) | Stronger base for less reactive systems. | |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic, enhances nucleophilicity.[1][3] |
| Alkylating Agent | Primary Alkyl Halide (1.1-1.2 eq) | Favors SN2 over E2 elimination.[1][4] |
| Temperature | 50 - 80 °C | Accelerates the reaction rate.[1] |
| Reaction Time | 2 - 8 hours | Typically sufficient for completion.[2] |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the O-alkylation of this compound.
Potential Challenges and Troubleshooting
-
Low Yield:
-
Cause: Incomplete deprotonation of the phenol.
-
Solution: Use a stronger base like sodium hydride or increase the amount of potassium carbonate. Ensure all reagents and solvents are anhydrous.
-
Cause: The alkylating agent is too sterically hindered or unreactive.
-
Solution: Switch to a more reactive alkylating agent (e.g., iodide instead of bromide) or increase the reaction temperature.
-
-
Side Reactions:
-
C-Alkylation: Phenoxide is an ambident nucleophile and can undergo alkylation on the aromatic ring.[1][8]
-
Mitigation: The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation over C-alkylation.[8]
-
Elimination: This is a common side reaction with secondary and tertiary alkyl halides.[1][4]
-
Mitigation: Use a primary alkyl halide and avoid excessively high reaction temperatures.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaxchange.info [pharmaxchange.info]
Application Note: Synthesis of Substituted Benzofurans from 4-Bromo-3-methoxyphenol
Introduction
The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4] The strategic synthesis of diversely substituted benzofurans is therefore a critical endeavor for drug discovery and development.
This technical guide provides detailed protocols and expert insights for the synthesis of substituted benzofurans, utilizing the versatile and commercially available starting material, 4-Bromo-3-methoxyphenol. The bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions, allowing for the generation of complex molecular libraries from a common intermediate. We will explore two robust synthetic strategies: a classical two-step approach involving O-alkylation and acid-catalyzed cyclization, and a modern, one-pot palladium-catalyzed annulation.
Strategy I: O-Alkylation and Intramolecular Cyclodehydration
This classical and highly reliable method proceeds in two distinct steps: the formation of an α-aryloxy ketone intermediate followed by an intramolecular Friedel-Crafts-type reaction to construct the furan ring. This approach offers straightforward purification of the intermediate and is generally scalable.
The initial step involves a standard Williamson ether synthesis, where the phenoxide of this compound acts as a nucleophile, displacing a halide from an α-haloketone.[5] The subsequent cyclization is an electrophilic aromatic substitution, driven by a strong acid catalyst that promotes dehydration. Reagents like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are exceptionally effective for this transformation.[6]
Caption: Workflow for the Two-Step Benzofuran Synthesis.
Protocol 1: Synthesis of 7-Bromo-6-methoxy-2-phenylbenzofuran
Part A: Synthesis of 2-(4-Bromo-3-methoxyphenoxy)-1-phenylethan-1-one
This step forms the key α-aryloxy ketone intermediate. The choice of a mild base like potassium carbonate is crucial to deprotonate the phenol without promoting unwanted side reactions.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 203.04 | 2.03 g (10 mmol) |
| 2-Bromoacetophenone | 1.1 | 199.05 | 2.19 g (11 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | 3.45 g (25 mmol) |
| Acetone | - | 58.08 | 100 mL |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and acetone.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 2-bromoacetophenone to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with additional acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the pure α-aryloxy ketone as a white solid.
Part B: Cyclodehydration to 7-Bromo-6-methoxy-2-phenylbenzofuran
Polyphosphoric acid (PPA) acts as both the catalyst and the solvent in this step, promoting the intramolecular electrophilic attack of the ketone carbonyl onto the electron-rich aromatic ring, followed by dehydration.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-(4-Bromo-3-methoxyphenoxy)-1-phenylethan-1-one | 1.0 | 321.17 | 3.21 g (10 mmol) |
| Polyphosphoric Acid (PPA) | - | - | ~30 g |
Step-by-Step Methodology:
-
Place the α-aryloxy ketone intermediate into a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add polyphosphoric acid. The PPA should be viscous; gentle warming may be required for transfer.
-
Heat the mixture to 90-100°C with vigorous stirring for 2-4 hours. The mixture will become darker. Monitor the reaction by TLC (quench a small aliquot with water and extract with ethyl acetate).
-
Cool the reaction mixture to approximately 60°C and carefully pour it onto 200 g of crushed ice with stirring.
-
Allow the ice to melt completely. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the solid by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield 7-Bromo-6-methoxy-2-phenylbenzofuran.
Strategy II: Palladium-Catalyzed Direct C-H Annulation
Modern synthetic chemistry often favors transition-metal catalysis for its efficiency and atom economy. Palladium-catalyzed reactions allow for the direct coupling of phenols with alkynes to form benzofurans, often in a single step.[7][8] This process typically involves the C-H activation of the position ortho to the hydroxyl group, followed by alkyne insertion and subsequent reductive elimination to form the furan ring.
This one-pot approach is highly efficient but requires careful control of the catalyst system, ligands, and additives to achieve high yields and selectivity. The bromine at the 4-position remains untouched, available for further diversification.
Caption: Workflow for the One-Pot Palladium-Catalyzed Synthesis.
Protocol 2: One-Pot Synthesis of 7-Bromo-6-methoxy-2-phenylbenzofuran
This protocol is based on established palladium-catalyzed methods for benzofuran synthesis from phenols and terminal alkynes.[7] The palladium catalyst facilitates the key C-H activation and C-O bond formation steps.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 203.04 | 1.02 g (5 mmol) |
| Phenylacetylene | 1.2 | 102.14 | 0.61 g (6 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.05 | 224.50 | 56 mg (0.25 mmol) |
| Triphenylphosphine (PPh₃) | 0.10 | 262.29 | 131 mg (0.5 mmol) |
| Silver(I) Carbonate (Ag₂CO₃) | 2.0 | 275.75 | 2.76 g (10 mmol) |
| Toluene | - | 92.14 | 50 mL |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, triphenylphosphine, and silver(I) carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add toluene via syringe, followed by this compound and phenylacetylene.
-
Seal the flask and heat the reaction mixture to 110°C in an oil bath for 24 hours.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to isolate the pure 7-Bromo-6-methoxy-2-phenylbenzofuran.
Purification and Characterization
Purification: Flash column chromatography is the primary method for purifying substituted benzofurans.[9][10] Given their generally moderate polarity, silica gel with a gradient elution of ethyl acetate in hexanes is typically effective. For challenging separations of isomers, preparative HPLC may be necessary.[9]
Characterization: The identity and purity of the synthesized benzofurans should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the product. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
Conclusion
This guide outlines two effective and reproducible strategies for synthesizing substituted benzofurans from this compound. The classical two-step method offers robustness and ease of execution, making it suitable for larger-scale synthesis. The modern palladium-catalyzed one-pot method provides a more elegant and atom-economical route, ideal for rapid library synthesis. In both approaches, the bromo-substituent is retained, providing a crucial vector for downstream functionalization, thereby enabling access to a wide array of novel benzofuran derivatives for evaluation in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
multi-component reactions involving 4-Bromo-3-methoxyphenol for heterocyclic synthesis
An Application Guide to Multi-Component Reactions of 4-Bromo-3-methoxyphenol for Advanced Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of this compound as a versatile building block in multi-component reactions (MCRs) for the synthesis of medicinally relevant heterocyclic scaffolds. We delve into the strategic advantages of employing MCRs, such as atom economy, operational simplicity, and the rapid generation of molecular diversity. Detailed mechanistic discussions, step-by-step experimental protocols, and workflow visualizations are provided for the synthesis of key heterocyclic cores, including benzofurans and chromenes, and for the application of Ugi-type reactions. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering field-proven insights and robust protocols to accelerate the development of novel chemical entities.
Introduction: The Strategic Value of this compound in MCRs
This compound is a highly valuable starting material in organic synthesis, possessing multiple reactive sites that can be selectively functionalized. Its phenolic hydroxyl group, the methoxy substituent, and the strategically placed bromine atom offer a unique combination of electronic and steric properties, making it an ideal candidate for complex molecule synthesis.[1] The methoxyphenol moiety is a common feature in many natural products and bioactive molecules, known for its antioxidant and anti-inflammatory properties.[2]
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a cornerstone of modern medicinal chemistry.[3][4] These reactions are prized for their efficiency, atom economy, and their ability to rapidly generate libraries of structurally diverse compounds.[5][6] By integrating this compound into MCR frameworks, we can unlock efficient pathways to novel heterocyclic compounds, which are privileged structures in drug discovery.
This guide will explore three powerful applications of this compound in MCRs for constructing high-value heterocyclic systems.
Three-Component Synthesis of Substituted Benzofurans
The benzofuran core is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Palladium-catalyzed MCRs provide a direct and efficient route to this important heterocycle.
Reaction Principle and Mechanistic Insight
A powerful three-component reaction involves the palladium-catalyzed coupling of a 2-bromophenol, an aldehyde (or its equivalent, paraformaldehyde), and an α-bromo ketone.[9] this compound serves as the key phenolic component. The reaction proceeds through a cascade of catalytic cycles, beginning with the formation of a key intermediate via reaction of the phenol with the aldehyde, followed by intramolecular cyclization.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(OAc)₂, is essential for facilitating the key C-O bond formation and subsequent cyclization steps.
-
Base: A base like K₂CO₃ is required to deprotonate the phenol, increasing its nucleophilicity to attack the activated aldehyde component.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to ensure the solubility of the reactants and facilitate the ionic interactions in the catalytic cycle.
Visualizing the Mechanism
The proposed catalytic cycle involves the initial formation of an ortho-alkenylphenol intermediate, which then undergoes an intramolecular oxidative cyclization to furnish the benzofuran ring.
Caption: Proposed mechanism for the three-component synthesis of benzofurans.
Detailed Experimental Protocol
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
α-bromo ketone (e.g., 2-bromoacetophenone)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous DMF (5 mL) and stir until the phenol is dissolved.
-
Add the aromatic aldehyde (1.2 mmol, 1.2 equiv.), the α-bromo ketone (1.1 mmol, 1.1 equiv.), and K₂CO₃ (2.5 mmol, 2.5 equiv.).
-
Finally, add Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure benzofuran derivative.
Data Summary: Expected Yields
| Entry | Aldehyde Component | α-Bromo Ketone Component | Expected Yield (%) |
| 1 | Benzaldehyde | 2-Bromoacetophenone | 75-85 |
| 2 | 4-Chlorobenzaldehyde | 2-Bromoacetophenone | 70-80 |
| 3 | 4-Methoxybenzaldehyde | 2-Bromo-1-(4-nitrophenyl)ethanone | 65-75 |
| 4 | Paraformaldehyde | 2-Bromoacetophenone | 60-70 |
Multi-Component Synthesis of 4H-Chromene Derivatives
Chromenes are another class of heterocyclic compounds with significant biological relevance, acting as scaffolds for compounds with anticancer, anti-inflammatory, and antimicrobial activities.[10][11][12] An efficient MCR for synthesizing 2-amino-4H-chromenes involves the condensation of a phenol, an aldehyde, and malononitrile, often catalyzed by a base.
Reaction Principle and Mechanistic Insight
This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanostyrene intermediate. The phenol then acts as a nucleophile in a Michael addition, followed by an intramolecular cyclization to form the chromene ring.
Causality Behind Experimental Choices:
-
Malononitrile: This active methylene compound is crucial for initiating the reaction cascade via Knoevenagel condensation.
-
Catalyst: A mild base such as piperidine or triethylamine is often sufficient to catalyze both the Knoevenagel condensation and the subsequent Michael addition/cyclization steps.
-
Solvent: Ethanol or water are often used as green and effective solvents for this transformation.[10]
Visualizing the Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-3-methoxyphenol
Welcome to the technical support guide for the purification of 4-Bromo-3-methoxyphenol. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for separating the target compound from its common isomeric byproducts.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and purification of this compound.
Q1: What are the typical isomeric byproducts when synthesizing this compound?
A1: The synthesis of this compound typically involves the electrophilic bromination of 3-methoxyphenol. Due to the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, bromination is not perfectly regioselective. The primary byproduct is the ortho-brominated isomer, 2-Bromo-5-methoxyphenol.[1] The properties of these isomers are very similar, making separation challenging.
Q2: Why is it difficult to separate this compound from its isomers?
A2: Isomers, by definition, have the same molecular formula and weight. This compound and 2-Bromo-5-methoxyphenol exhibit similar polarities and solubilities in common organic solvents. This similarity makes separation by standard techniques like simple extraction or crystallization non-trivial, often requiring more refined methods like column chromatography or carefully optimized recrystallization.[2]
Q3: What are the main purification strategies I can use?
A3: The two most effective and commonly employed methods for separating these isomers are recrystallization and flash column chromatography .
-
Recrystallization is suitable if there is a significant difference in the solubility of the isomers in a particular solvent system. It is often more scalable for larger quantities.
-
Flash Column Chromatography is a highly effective technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[1][3] It is excellent for achieving high purity, especially for complex mixtures or small-scale purifications.
Isomeric Byproducts Overview
The bromination of 3-methoxyphenol leads to a mixture of products. Understanding the structures is the first step in devising a purification strategy.
References
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-3-methoxyphenol
Welcome to the technical support resource for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 4-Bromo-3-methoxyphenol , a substrate whose electronic and steric properties demand careful consideration of reaction parameters. Our goal is to move beyond generic protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and achieve high-yielding, reproducible results.
Understanding the Substrate: The Challenge of this compound
Optimizing the Suzuki coupling for this compound requires an appreciation of its unique structural features. The molecule presents two key challenges:
-
Electron-Rich Aromatic Ring: The presence of two powerful electron-donating groups (EDGs)—a hydroxyl (-OH) and a methoxy (-OCH3)—enriches the aryl bromide with electron density. This makes the crucial initial step of the catalytic cycle, oxidative addition of the palladium catalyst to the carbon-bromine bond, significantly more difficult and often rate-limiting.[1]
-
Acidic Phenolic Proton: The hydroxyl group's acidic proton will react with the base required for the reaction. The choice of base is therefore critical. A base that is too strong or used incorrectly can lead to the formation of a phenoxide, altering the substrate's electronic properties, solubility, and potentially poisoning the catalyst.[2][3]
This guide is structured to address these challenges head-on, providing a logical path from initial setup to advanced troubleshooting.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles.
Q1: My reaction shows no conversion or a very low yield. What are the first things to check?
A1: When a Suzuki coupling fails with this substrate, the issue almost always lies with one of four key areas: the catalyst's activity, the choice of base, oxygen contamination, or reagent quality.
-
Catalyst Inactivity: Your catalyst system may not be active enough to overcome the high activation barrier for oxidative addition on this electron-rich substrate.[1] Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Incorrect Base Selection: The base must be strong enough to facilitate the transmetalation step by forming a boronate "ate" complex, but not so strong that it negatively interacts with the phenolic proton or other functional groups.[2][7][8]
-
Solution: Start with a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[5] Avoid strong hydroxides (NaOH, KOH) in initial screens as they can lead to side reactions and catalyst inhibition.
-
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen. Phosphine ligands are also susceptible to oxidation.[9][10]
-
Solution: Ensure your entire workflow is rigorously anaerobic. This involves using a flame-dried flask, thoroughly degassing your solvent(s) (e.g., by bubbling argon through them for 15-30 minutes or via freeze-pump-thaw cycles), and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.[11][9][12]
-
-
Reagent Degradation: Boronic acids are susceptible to decomposition, primarily through protodeboronation (hydrolysis of the C-B bond).[5][9]
-
Solution: Use fresh, high-purity boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[5]
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: The most common side products in Suzuki couplings are homocoupled boronic acid and protodeboronation of your starting material.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of your boronic acid coupling partner. It is typically promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that drive this unwanted pathway.[10]
-
Solution: The primary solution is rigorous exclusion of oxygen from your reaction mixture, as detailed above.[9]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often caused by excess water, overly harsh basic conditions, or prolonged reaction times at high temperatures.[5][9]
-
Solution: Use anhydrous solvents if possible, although many Suzuki protocols require some water. Avoid excessively strong bases and screen for the optimal reaction temperature and time to minimize exposure to harsh conditions. Using more stable boronate esters can also mitigate this issue.[5]
-
Advanced Troubleshooting & Optimization Workflow
If initial troubleshooting fails, a more systematic approach is required. The following workflow provides a logical progression for optimizing the reaction conditions.
Logical Flow for Optimization
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Step 1: Re-evaluating the Catalyst and Ligand
For this electron-rich aryl bromide, the choice of ligand is the most critical parameter.[1] You need a ligand that is both electron-rich to facilitate oxidative addition and sterically bulky to promote the final reductive elimination step.[10]
| Problem Addressed | Recommended Ligand Class | Specific Examples | Rationale |
| Slow Oxidative Addition | Biarylmonophosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding ligands that are proven to be effective for coupling electron-rich and hindered aryl halides.[5][6] |
| Catalyst Decomposition | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very stable palladium complexes, offering high turnover numbers and resistance to degradation at elevated temperatures.[4] |
| Sluggish Reductive Elimination | Bulky Phosphines | P(t-Bu)₃, PCy₃ | The large cone angle of these ligands accelerates the product-forming step.[4] |
Recommendation: Start by screening XPhos or SPhos with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst).
Step 2: Fine-Tuning the Base
The base has multiple roles: it activates the boronic acid, participates in the ligand exchange on palladium, and can deprotonate your substrate.[7] Its strength and solubility are key.
| Base | Strength | Common Use Case | Considerations for this compound |
| K₃PO₄ | Strong | Anhydrous or biphasic conditions | Excellent starting point. Strong enough for transmetalation but generally compatible with phenols.[5] |
| K₂CO₃ | Moderate | Aqueous/biphasic systems | A good, milder alternative to K₃PO₄. Often used in aqueous solvent mixtures.[13] |
| Cs₂CO₃ | Strong | High reactivity, good solubility | Very effective but more expensive. Its high solubility can accelerate the reaction.[14] |
| KF | Weak | Base-sensitive substrates | Fluoride is believed to activate the boronic acid uniquely. Can be effective when stronger bases cause decomposition.[4] |
Recommendation: Begin with 2.0-3.0 equivalents of finely powdered K₃PO₄ . If side reactions related to phenoxide formation are suspected, switch to a milder base like K₂CO₃ .
Step 3: Optimizing Solvent and Temperature
The solvent must solubilize all components and the temperature must provide enough energy to overcome activation barriers without causing degradation.[5]
-
Solvent Systems: Apolar aprotic solvents, often mixed with water, are standard.
-
Temperature: Most Suzuki couplings run well between 80-110 °C.[11] For a challenging substrate like this, starting at the higher end of this range (e.g., 100 °C) is advisable.
Recommendation: Start with a 1,4-Dioxane/Water (5:1) mixture at 100 °C .
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via a well-defined catalytic cycle.[13][15][16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Baseline Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.5-5 mol%)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[11]
-
Inert Atmosphere Setup: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the XPhos ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.[11]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small, quenched aliquots.[11][9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9][13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[13]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- 17. byjus.com [byjus.com]
preventing side reactions in the synthesis of 4-Bromo-3-methoxyphenol derivatives
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis of 4-bromo-3-methoxyphenol derivatives, offering explanations and actionable solutions.
Issue 1: Formation of Dibrominated and Other Polybrominated Byproducts
Question: My reaction is producing significant amounts of 2,4-dibromo-3-methoxyphenol and other polybrominated species. What causes this and how can I achieve selective monobromination?
Root Cause Analysis: The methoxy group (-OCH₃) and the hydroxyl group (-OH) are both strong activating groups, directing electrophilic substitution to the ortho and para positions. In 3-methoxyphenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and the position ortho to the methoxy group (position 2) are all activated, increasing the likelihood of polysubstitution.
Mitigation Strategies:
-
Controlling Stoichiometry and Reagent Addition:
-
Protocol: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the substrate relative to the brominating agent can favor monosubstitution. The slow, dropwise addition of the brominating agent to the reaction mixture at a low temperature can also help to prevent localized high concentrations of the electrophile, thereby reducing over-bromination.
-
-
Choice of Brominating Agent:
-
Explanation: The reactivity of the brominating agent plays a crucial role. Highly reactive agents like liquid bromine (Br₂) can lead to poor selectivity.
-
Recommendation: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often preferred for the monobromination of activated aromatic rings.
-
| Brominating Agent | Typical Solvent | Temperature (°C) | Key Advantages |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF | 0 to RT | High selectivity for monobromination |
| Bromine (Br₂) | Acetic Acid, Dichloromethane | 0 to 10 | Readily available, cost-effective |
Experimental Protocol: Selective Monobromination using NBS
-
Dissolve 3-methoxyphenol in a suitable solvent such as acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.0 eq) in the same solvent dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Low Reaction Yield and Incomplete Conversion
Question: My reaction is showing low conversion of the starting material, resulting in a poor yield of the desired this compound derivative. What are the potential reasons and how can I improve the yield?
Root Cause Analysis: Low yields can stem from several factors, including insufficient activation of the electrophile, poor solubility of the starting material, or deactivation of the catalyst.
Troubleshooting Steps:
-
Solvent Selection:
-
Explanation: The choice of solvent is critical for ensuring that all reactants remain in solution and for mediating the reactivity of the electrophile.
-
Recommendation: For bromination with NBS, polar aprotic solvents like acetonitrile or DMF are often effective. When using Br₂, acetic acid or dichloromethane are common choices.
-
-
Reaction Temperature:
-
Explanation: While lower temperatures are favored to control selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.
-
Recommendation: If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature while monitoring the progress by TLC.
-
-
Catalyst (if applicable):
-
Explanation: While the bromination of highly activated phenols often does not require a catalyst, in some cases, a mild Lewis acid might be used. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
-
Workflow for Optimizing Reaction Yield
Caption: Decision workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting materials for synthesizing this compound derivatives?
For the synthesis of this compound itself, the ideal starting material is 3-methoxyphenol. If you are synthesizing a derivative with a substituent at a different position, you would start with the corresponding substituted 3-methoxyphenol.
Q2: How does the position of other substituents on the ring affect the bromination reaction?
Substituents on the aromatic ring can significantly influence the regioselectivity of the bromination. Electron-donating groups will further activate the ring and may increase the risk of polysubstitution. Electron-withdrawing groups will deactivate the ring, potentially requiring harsher reaction conditions and influencing the position of bromination.
Q3: What are the best practices for the purification of this compound and its derivatives?
Column chromatography is the most common method for purifying these compounds. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective. The polarity of the solvent system should be adjusted based on the polarity of the specific derivative.
Q4: Are there any safety precautions I should be aware of when working with brominating agents?
Yes. Bromine (Br₂) is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide (NBS) is a lachrymator and should also be handled with care in a fume hood.
Technical Support Center: Synthesis of 4-Bromo-3-methoxyphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxyphenol. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols, improving yields, and ensuring the highest purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the electrophilic bromination of 3-methoxyphenol. The key is to control the regioselectivity of the bromination and prevent the formation of side products.
Potential Causes and Solutions:
-
Formation of Isomeric Byproducts: The hydroxyl (-OH) and methoxy (-OCH₃) groups of 3-methoxyphenol are both ortho-, para-directing. This can lead to the formation of other brominated isomers, such as 2-bromo-5-methoxyphenol and 6-bromo-3-methoxyphenol, in addition to the desired this compound. One documented experiment using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) reported a yield of only 24% for the desired 4-bromo-5-methoxyphenol, while the isomeric 2-bromo-5-methoxy-phenol was formed in 49% yield[1].
-
Solution: Carefully select your brominating agent and solvent system. The choice of solvent can significantly influence the isomer ratio. Non-polar solvents may favor the desired isomer. Consider exploring different brominating agents beyond NBS, such as bromine in a non-polar solvent, to alter the regioselectivity.
-
-
Dibromination: The activated nature of the aromatic ring can lead to the addition of two bromine atoms, forming dibrominated species. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Solution: Use a stoichiometry of 1.0 to 1.1 equivalents of the brominating agent. The slow, portion-wise addition of the brominating agent at a controlled temperature can help to minimize dibromination. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction upon consumption of the starting material.
-
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted 3-methoxyphenol, which will lower your isolated yield.
-
Solution: Ensure your reagents are pure and dry. Moisture can deactivate some brominating agents. An inert atmosphere (e.g., nitrogen or argon) can be beneficial. While elevated temperatures can increase the reaction rate, they may also lead to more side products. Room temperature is often a good starting point.
-
-
Suboptimal pH: The pH of the reaction medium can influence the reactivity of the phenol and the brominating agent. Acidic conditions can enhance the electrophilicity of the brominating agent.[2]
-
Solution: For brominations using agents like KBr/KBrO₃, an acidic medium (around pH 3) has been shown to be optimal.[2] If you are using a method that is sensitive to pH, careful control and optimization of this parameter may be necessary.
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the side products and purify my desired compound?
Answer:
The presence of multiple spots on a TLC plate is a strong indication of a mixture of products. In the bromination of 3-methoxyphenol, these are likely to be the starting material, the desired product, isomers, and potentially dibrominated species.
Identification of Side Products:
-
Reference Standards: If available, co-spotting your reaction mixture with authentic samples of 3-methoxyphenol and this compound is the most straightforward way to identify these spots.
-
Spectroscopic Analysis: For a more definitive identification, you will need to isolate the major impurities. This can be done by flash column chromatography. Once isolated, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to elucidate their structures.
Purification Strategies:
-
Flash Column Chromatography: This is the most common and effective method for separating the desired product from isomers and other impurities. A typical stationary phase is silica gel. The mobile phase will likely be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, starting with a lower polarity and gradually increasing it, is often effective. One reported purification used a gradient of 10-30% ethyl acetate in hexanes to separate 2-bromo-5-methoxy-phenol and 4-bromo-5-methoxy-phenol[1].
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step to obtain a highly pure product. The choice of solvent is critical and will require some experimentation.
Table 1: Typical TLC Profile and Identification
| Rf Value (approximate) | Probable Identity | Rationale |
| High | Dibrominated products | Least polar |
| Medium-High | This compound | Desired product |
| Medium | Isomeric bromophenols | Similar polarity to the desired product |
| Low | 3-Methoxyphenol | Most polar (unreacted starting material) |
Note: Rf values are highly dependent on the exact TLC system (plate, solvent, etc.) and should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common method is the direct electrophilic bromination of 3-methoxyphenol. N-Bromosuccinimide (NBS) is a frequently used brominating agent due to its ease of handling compared to elemental bromine. The reaction is typically carried out in a suitable organic solvent at or below room temperature.
Q2: Are there alternative synthetic strategies to consider?
A2: Yes, multi-step synthetic routes can offer better control over regioselectivity, although they are longer. One such approach involves the protection of the hydroxyl group, followed by bromination, and then deprotection. Another possibility is a Sandmeyer-type reaction starting from an appropriately substituted aniline.
Q3: What are the key safety precautions I should take when working with brominating agents?
A3: Brominating agents like bromine and NBS are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for each reagent.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern of bromine.
-
Melting Point: A sharp melting point close to the literature value (75-78 °C) is a good indicator of purity[3][4].
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the purity of the sample and quantify any isomeric impurities[5].
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from a documented procedure and may require optimization for your specific laboratory conditions[1].
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxyphenol (1.0 eq.) in anhydrous THF.
-
Reagent Addition: At room temperature, add NBS (1.0 eq.) portion-wise over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12 hours[1].
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%)[1].
Process Flow Diagram for Synthesis and Purification:
References
Technical Support Center: Column Chromatography Purification of 4-Bromo-3-methoxyphenol
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-3-methoxyphenol via column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key characteristics are summarized in the table below. The compound is a solid at room temperature and is soluble in common organic solvents used in chromatography, but not in water.[1] Its phenolic nature (pKa ≈ 9.0) is the most critical factor, as the acidic proton of the hydroxyl group can interact strongly with standard silica gel, potentially causing issues like peak tailing.[2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [4] |
| Molecular Weight | 203.03 g/mol | [4] |
| Appearance | Solid, off-white to slightly yellow crystalline powder | [1] |
| Melting Point | 77-82 °C | |
| Solubility | Soluble in ether, dichloromethane; insoluble in water | [1] |
| pKa (Predicted) | 9.02 ± 0.18 | [3] |
Q2: What is a good starting point for a mobile phase (eluent) for TLC and column chromatography?
A2: A good starting point for separating moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a polar solvent.[5] A common and effective combination is ethyl acetate (EtOAc) in hexanes .
-
For TLC Analysis: Begin with a solvent system of 20% ethyl acetate in hexanes (1:4 EtOAc:Hexanes). The goal is to achieve a retention factor (Rf) for the desired compound of approximately 0.3-0.4, as this typically provides the best separation on a column.[5]
-
For Column Chromatography: A gradient elution is often effective. One documented method for purifying this compound uses a gradient of 10-30% ethyl acetate in hexanes .[6] This allows for the initial elution of non-polar impurities, followed by the elution of the product as the solvent polarity increases.
Q3: Which stationary phase should I use? Are there alternatives to standard silica gel?
A3: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography and is a suitable starting point.[7] However, the acidic nature of silica can cause problems with phenolic compounds, leading to tailing and sometimes decomposition.[2][8]
If you encounter such issues, consider these alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it. This is done by flushing the packed column with the chosen eluent system containing a small amount (1-3%) of an amine base like triethylamine (Et₃N) before loading the sample.[9]
-
Neutral Alumina (Al₂O₃): For compounds that are particularly sensitive to acid, neutral alumina is an excellent alternative stationary phase.[2] It can prevent degradation and may offer different selectivity compared to silica.
Q4: How should I prepare and load my crude sample onto the column?
A4: Proper sample loading is critical for achieving good separation. There are two primary methods:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). If the sample is not fully soluble, you can use a slightly stronger solvent like dichloromethane, but use the absolute minimum volume to ensure a concentrated band is applied to the column.[8]
-
Dry Loading (Recommended for Poor Solubility): If the crude product is not very soluble in the mobile phase, dry loading is the preferred method. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel to the solution, and then remove the solvent by rotary evaporation. This results in a free-flowing powder of your crude product adsorbed onto silica, which can then be carefully added to the top of the packed column.[9] This technique prevents issues with sample precipitation at the top of the column and often leads to sharper bands.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My compound is streaking/tailing badly on the column, resulting in broad fractions and poor purity.
-
Causality & Explanation: This is a classic issue when purifying phenolic compounds on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds or engage in acid-base interactions with the lone pairs on the oxygen of the phenolic hydroxyl group and the methoxy group. This strong, non-uniform interaction slows down the elution of parts of the sample band, causing it to "tail" or "streak" down the column, leading to poor separation.[10]
-
Solutions:
-
Add a Polar Modifier: Incorporate a small amount of a more polar solvent, like methanol (MeOH), into your eluent system. A system of 1-5% MeOH in dichloromethane (DCM) can often overcome tailing by competing for the active sites on the silica gel.[2]
-
Use a Toluene-Based System: For aromatic compounds, replacing hexanes with toluene can improve separation. A mobile phase of 10% EtOAc in toluene can significantly reduce tailing and enhance resolution.[2]
-
Deactivate the Silica: As mentioned in the FAQ, adding 1-3% triethylamine to the eluent system will neutralize the acidic sites on the silica, minimizing the problematic interactions and leading to sharper peaks.[9]
-
Problem 2: The separation between this compound and an impurity is poor, even though the TLC looked promising.
-
Causality & Explanation: A good TLC separation doesn't always translate directly to a large-scale column for several reasons. You may have overloaded the column, used a mobile phase with slightly different polarity due to solvent evaporation, or the impurity might be present in a much larger quantity than anticipated. The larger volume and longer residence time on a column can also exacerbate minor tailing effects that are less obvious on a TLC plate.[8]
-
Solutions:
-
Optimize the Mobile Phase: The TLC is a guide, not an absolute rule. Reduce the polarity of your eluent system. A lower concentration of the polar solvent (e.g., dropping from 20% EtOAc to 15% EtOAc in hexanes) will increase the retention time of all compounds and can improve the separation between closely eluting spots.[11]
-
Use a Gradient Elution: If you are using an isocratic (single solvent mixture) system, switch to a shallow gradient elution. Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and slowly increase the concentration of ethyl acetate over the course of the separation. This can effectively resolve components that are close in polarity.[12]
-
Reduce the Amount of Sample: Overloading is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 30-50 times the mass of your crude sample.
-
Problem 3: My compound seems to be stuck on the column and won't elute, even with a high concentration of polar solvent.
-
Causality & Explanation: There are two likely causes for this issue. First, the compound may be significantly more polar than anticipated, or it may have decomposed on the acidic silica gel, converting it into a much more polar, immobile baseline material.[8] Phenols can be susceptible to oxidation, which would increase their polarity.[13]
-
Solutions:
-
Test for Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[8]
-
Switch to an Alternative Stationary Phase: If instability is confirmed, purify the material using a more inert stationary phase like neutral alumina.[2]
-
Drastically Increase Eluent Polarity: If decomposition is not the issue, you may need a much stronger eluent. A gradient up to 5-10% methanol in dichloromethane should elute even very polar compounds from a silica column.[2]
-
Problem 4: My purified fractions containing the product are colored (e.g., pink or brown), but the starting material was off-white.
-
Causality & Explanation: Phenols are susceptible to oxidation, which often forms highly colored quinone-type impurities.[13] This oxidation can be catalyzed by air and the acidic environment of the silica gel, especially if the purification process is lengthy. The color may also come from a stable, colored impurity that co-elutes with your product.
-
Solutions:
-
Work Quickly: Minimize the time the compound spends on the column to reduce the chance of on-column oxidation.
-
Use an Antioxidant: If oxidation is a persistent issue, consider adding a very small amount of an antioxidant like Butylated hydroxytoluene (BHT) to your crude sample before purification.
-
Post-Column Charcoal Treatment: If the isolated product is colored, you can dissolve it in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Filter the solution through celite to remove the charcoal and then recrystallize your product.[13] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard workflow for column chromatography and a decision tree for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. chembk.com [chembk.com]
- 2. reddit.com [reddit.com]
- 3. This compound CAS#: 102127-34-4 [m.chemicalbook.com]
- 4. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Phenolic Compounds Analyzed and Separated with Normal Phase HPLC on a Silica-C Column - AppNote [mtc-usa.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Etherification of Hindered Phenols
From the desk of the Senior Application Scientist
Welcome to the technical support center for the etherification of sterically hindered phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. The etherification of phenols bearing bulky ortho-substituents is notoriously difficult due to steric hindrance, which impedes the approach of alkylating agents and can lead to low yields or undesired side reactions. This resource provides in-depth, field-proven insights to help you navigate these complexities, structured in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific, common problems encountered during the etherification of hindered phenols. Each answer explains the underlying chemical principles to help you make informed decisions for optimizing your reaction.
Q1: My Williamson ether synthesis is giving a very low yield with a hindered phenol. What are the likely causes and how can I fix it?
A1: Low yields in the Williamson ether synthesis of hindered phenols are a frequent issue, typically stemming from a few core problems:
-
Incomplete Deprotonation: Hindered phenols are often less acidic than their unhindered counterparts. The base you are using may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the required phenoxide nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base. While NaOH or K₂CO₃ might be sufficient for simple phenols, hindered phenols often require bases like sodium hydride (NaH) or potassium hydride (KH).[1][2] These irreversibly deprotonate the alcohol to form the alkoxide. Always handle these reagents with appropriate care under an inert atmosphere.
-
-
Steric Hindrance: This is the most fundamental challenge. The bulky groups ortho to the hydroxyl group physically block the phenoxide oxygen from attacking the alkyl halide. This significantly slows down the desired Sₙ2 reaction.[1][2]
-
Solution 1: Use a Less Hindered Electrophile: If your synthesis allows, use a less sterically demanding alkylating agent. Methyl halides or primary alkyl halides are ideal.[1][3][4] Secondary and tertiary alkyl halides are poor substrates and will likely lead to elimination products.[1][2]
-
Solution 2: Increase Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also promote side reactions like elimination or C-alkylation.
-
-
Poor Solvent Choice: The choice of solvent is critical for an Sₙ2 reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][6][7] These solvents solvate the cation of the base (e.g., Na⁺) but do not form a strong "solvent cage" around the phenoxide nucleophile, leaving it more reactive.[5][8] Protic solvents like ethanol or water will hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.[5][9]
-
Q2: I'm observing significant C-alkylation instead of the desired O-alkylation. How can I improve selectivity?
A2: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho or para positions).[10] Several factors influence the C- vs. O-alkylation ratio:
-
Solvent: This is often the dominant factor.
-
To Favor O-Alkylation: Use polar aprotic solvents (DMF, DMSO). These solvents leave the oxygen atom as a "naked," highly reactive nucleophile, promoting attack at the most electronegative site (oxygen).[10]
-
To Favor C-Alkylation: Protic solvents (e.g., water, trifluoroethanol) can hydrogen-bond with the oxygen of the phenoxide, effectively shielding it.[10] This steric blocking makes the carbon atoms of the ring more accessible to the electrophile.[10][11]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site. Tightly associated ion pairs (e.g., with Li⁺) can partially block the oxygen, leading to more C-alkylation. Looser ion pairs (e.g., with K⁺ or Cs⁺) or the use of phase-transfer catalysts expose the oxygen, favoring O-alkylation.
-
Leaving Group: While a less pronounced effect, hard leaving groups (like tosylates) may favor reaction at the hard oxygen center, whereas softer leaving groups (like iodides) might show a slight preference for the softer carbon center, according to Hard-Soft Acid-Base (HSAB) theory.[12]
Q3: I am trying to use a secondary or tertiary alkyl halide, and I'm only getting elimination products. What alternative methods can I use?
A3: This is an expected outcome. The Williamson ether synthesis is an Sₙ2 reaction, and phenoxides are strong bases. When reacting with secondary or tertiary alkyl halides, the E2 elimination pathway strongly predominates over substitution.[1][2] To form these highly hindered ethers, you must use a different synthetic strategy:
-
Mitsunobu Reaction: This reaction allows for the coupling of a phenol with a primary or secondary alcohol under mild, redox-neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[13][14] It is particularly useful for hindered systems because it does not involve a strongly basic nucleophile that would promote elimination. However, for extremely hindered substrates, the reaction can be very slow.[15] Recent advancements have shown that using high concentrations and sonication can dramatically increase the reaction rate for hindered substrates.[15]
-
Buchwald-Hartwig or Ullmann Couplings (for Aryl Ethers): If you are trying to form a diaryl ether, the Williamson synthesis is not applicable. Instead, copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions are the methods of choice.[16][17][18][19] Modern Buchwald-Hartwig protocols, in particular, offer excellent functional group tolerance and can be used to form highly hindered diaryl ethers.[16][20]
-
Alkene-based Methods: For tertiary alkyl ethers, you can use reactions that proceed via a carbocation intermediate, avoiding the basic conditions that favor elimination. One such method is the acid-catalyzed addition of the phenol to a highly substituted alkene.[21]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for etherifying a hindered phenol with a primary alkyl halide?
A1: An optimized Williamson ether synthesis is typically the most robust and cost-effective method. The key is to ensure optimal conditions:
-
Base: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).
-
Solvent: Use a dry, polar aprotic solvent like DMF or DMSO.
-
Catalyst: For particularly stubborn reactions, the addition of a catalytic amount of a phase-transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) can be highly effective.[22] The iodide from the TBAI can displace the original halide (e.g., bromide or chloride) on the alkylating agent in situ to form a more reactive alkyl iodide (Finkelstein reaction), which accelerates the Sₙ2 reaction.
Q2: How do phase-transfer catalysts (PTCs) work in this context?
A2: Phase-transfer catalysis is an excellent technique for reactions involving a salt (like a sodium phenoxide) that is soluble in an aqueous or solid phase and an organic substrate (the alkyl halide) that is soluble in an organic phase. The PTC, typically a quaternary ammonium salt like Bu₄N⁺Br⁻, facilitates the reaction by carrying the nucleophile (phenoxide) from the solid/aqueous phase into the organic phase where the alkyl halide resides.[22][23][24][25] This creates a "naked," highly reactive phenoxide anion in the organic phase, which can then readily react. This method avoids the need for strictly anhydrous conditions and can often be run with weaker, less expensive bases like K₂CO₃.[22]
Q3: What are the main limitations of the Mitsunobu reaction for synthesizing hindered ethers?
A3: While powerful, the Mitsunobu reaction has several drawbacks:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative.[26] Removing these byproducts, especially TPPO, can be challenging and often requires chromatography, which is not ideal for large-scale synthesis.
-
Substrate pKa: The nucleophile (the phenol in this case) generally needs to have a pKa of less than 15 for the reaction to proceed efficiently.[13] While most phenols meet this requirement, very electron-rich, less acidic phenols may react poorly.
-
Steric Hindrance: As mentioned, extremely hindered alcohols or phenols can cause the reaction to be prohibitively slow, although this can sometimes be overcome with modified conditions like sonication.[15][26]
Method Selection Guide
Choosing the correct synthetic strategy is paramount. The following decision tree provides a logical workflow for selecting a method based on your specific substrates.
Caption: Decision tree for selecting an etherification method.
Comparative Overview of Methods
The table below summarizes the key features of the primary methods discussed, allowing for at-a-glance comparison.
| Method | Electrophile | Key Reagents | Pros | Cons |
| Williamson Synthesis | Primary Alkyl Halide | Strong Base (NaH), Polar Aprotic Solvent (DMF) | Cost-effective, well-understood, scalable.[2][3] | Fails with secondary/tertiary halides (elimination), sensitive to protic solvents.[1][2] |
| Phase-Transfer Catalysis | Primary Alkyl Halide | K₂CO₃, Quaternary Ammonium Salt (e.g., TBAI) | Milder conditions, tolerates some water, avoids strong bases.[22][23] | Can be slower than traditional Williamson, catalyst may complicate workup. |
| Mitsunobu Reaction | Primary/Secondary Alcohol | DIAD/DEAD, PPh₃ | Mild conditions, inverts stereochemistry, good for hindered secondary alcohols.[13][14] | Stoichiometric byproducts (TPPO), chromatography often required, can be slow.[15][26] |
| Buchwald-Hartwig Coupling | Aryl Halide/Triflate | Pd Catalyst, Ligand, Base (e.g., Cs₂CO₃) | Excellent for hindered diaryl ethers, high functional group tolerance.[18] | Expensive catalyst/ligands, requires inert atmosphere, potential for side reactions. |
Key Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis of a Hindered Phenol
This protocol describes the etherification of 2,6-di-tert-butylphenol with benzyl bromide.
Materials:
-
2,6-di-tert-butylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-di-tert-butylphenol (1.0 eq).
-
Add anhydrous DMF via syringe to dissolve the phenol (concentration approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should become a clear slurry of the sodium phenoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.
Protocol 2: Buchwald-Hartwig O-Arylation of a Hindered Phenol
This protocol describes the coupling of 2,6-dimethylphenol with 4-bromotoluene.
Materials:
-
2,6-Dimethylphenol
-
4-Bromotoluene
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
SPhos (Phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), SPhos (0.05 eq), and Cs₂CO₃ (1.5 eq) under an inert atmosphere (e.g., in a glovebox).
-
Add 2,6-dimethylphenol (1.2 eq) and 4-bromotoluene (1.0 eq).
-
Add anhydrous toluene via syringe to achieve a concentration of approx. 0.2 M.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired diaryl ether.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]
- 17. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling of 4-Bromo-3-methoxyphenol
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for navigating the complexities of cross-coupling reactions with 4-bromo-3-methoxyphenol. This substrate, while a valuable building block in pharmaceutical and materials science, presents a unique set of challenges due to its electronic and structural properties. The presence of two electron-donating groups—a strong ortho, para-directing methoxy group and a phenolic hydroxyl group—significantly influences the reactivity of the C-Br bond.
This guide is designed to move beyond generic protocols. It provides a logical framework for catalyst selection, detailed troubleshooting for common experimental failures, and robust, field-tested methodologies. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a deeper, mechanistic understanding that will accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate for cross-coupling?
A1: The primary challenge stems from its electron-rich nature. The methoxy (-OCH₃) and hydroxyl (-OH) groups donate electron density into the aromatic ring, strengthening the carbon-bromine bond. This makes the rate-determining oxidative addition step of the catalytic cycle more difficult compared to electron-deficient or neutral aryl bromides.[1][2] Standard catalysts like Pd(PPh₃)₄ may prove ineffective, necessitating more specialized systems.[2]
Q2: Can the free hydroxyl group interfere with the reaction?
A2: Yes, the acidic proton of the phenol can complicate the reaction in several ways. It can react with strong bases, potentially altering the stoichiometry and efficacy of the base required for the catalytic cycle. In some cases, it can coordinate to the metal center or lead to unwanted C-O coupling side reactions.[3] While many modern catalyst systems tolerate free phenols, protection of the hydroxyl group (e.g., as a silyl ether or methyl ether) is a common strategy to circumvent these issues, though it adds steps to the overall synthesis.
Q3: What are the most common and effective cross-coupling reactions for this molecule?
A3: The Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions are the most widely employed and well-documented for this class of substrate.[4][5] These reactions have seen extensive development of catalyst systems specifically designed to handle electron-rich and sterically hindered partners.
Q4: I'm setting up my first reaction. What is a reliable starting point for catalyst and base selection?
A4: For a Suzuki-Miyaura coupling, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[1][2] For the base, potassium phosphate (K₃PO₄) is often a robust choice for these challenging couplings.[2][6] For Buchwald-Hartwig aminations, a similar catalyst system (e.g., a G3 or G4 Buchwald precatalyst) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a standard starting point.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the cross-coupling of this compound.
Issue 1: Low or No Product Yield with Starting Material Recovered
This is the most common failure mode and typically points to an issue with the catalytic cycle's efficiency.
-
Potential Cause: Inefficient Oxidative Addition.
-
Why it Happens: As discussed, the electron-rich nature of the substrate slows this crucial first step.[2] Your catalyst isn't active enough to break the C-Br bond effectively.
-
Solution: Switch to a more potent catalyst system. The industry standard for this problem is to use bulky and highly electron-donating ligands.[8][9] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate oxidative addition.[2][10] Using a pre-formed, air-stable "precatalyst" (e.g., XPhos Pd G3) is highly recommended as it ensures the efficient generation of the active Pd(0) species.[8]
-
-
Potential Cause: Inactive Catalyst.
-
Why it Happens: The active Pd(0) species is sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere will lead to catalyst decomposition into palladium black.[8] The quality of the precatalyst itself can also be a factor if it has been stored improperly.
-
Solution: Ensure rigorous exclusion of oxygen. Solvents must be thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). The reaction vessel should be purged by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times.[2]
-
-
Potential Cause: Poor Transmetalation (Suzuki-Miyaura Specific).
-
Why it Happens: The base plays a critical role in activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[6] An inappropriate or weak base will stall the cycle at this stage.
-
Solution: Screen your base. While common bases like Na₂CO₃ or K₂CO₃ can work, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging substrates.[2][6] The choice of solvent is also key; ethereal solvents like dioxane or THF, often with a small amount of water, are standard.[11][12]
-
Issue 2: Formation of Significant Side Products
-
Potential Cause: Protodebromination (or Hydrodehalogenation).
-
What it Looks Like: You form 3-methoxyphenol instead of your desired coupled product.
-
Why it Happens: This side reaction occurs when the aryl halide is reduced. It can be promoted by excess water or other protic sources in the reaction mixture.[1]
-
Solution: Ensure anhydrous conditions if this is a persistent problem. Use dry solvents and reagents. However, note that for Suzuki reactions, a small amount of water is often beneficial for transmetalation, so complete exclusion may be counterproductive.[1] Fine-tuning the water content can be a useful optimization parameter.
-
-
Potential Cause: Homocoupling of the Boronic Acid.
-
What it Looks Like: You form a biaryl product derived from two molecules of your boronic acid coupling partner.
-
Why it Happens: This is often a sign of oxygen contamination in the reaction, which can facilitate the oxidative coupling of the boronic acid. It can also be promoted by high temperatures.
-
Solution: Improve your degassing technique.[13] If the problem persists, consider lowering the reaction temperature and monitoring for a longer period.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Catalyst Selection Strategy
For a substrate like this compound, a one-size-fits-all approach to catalyst selection is inadequate. Success hinges on matching the ligand and palladium source to the specific coupling partners and reaction type.
Catalyst Selection Workflow
Caption: A workflow for selecting an appropriate catalyst system.
Recommended Catalyst Systems
The following table summarizes starting recommendations for Suzuki-Miyaura coupling. Optimization will likely be required.
| Coupling Partner | Recommended Ligand | Palladium Source | Recommended Base | Solvent System | Temp. (°C) |
| Phenylboronic acid | SPhos or XPhos | Pd(OAc)₂ or XPhos Pd G3 | K₃PO₄ | Toluene/H₂O (10:1) | 80-110 |
| Heteroarylboronic acid | RuPhos or BrettPhos | RuPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | Dioxane or THF | 80-100 |
| Sterically Hindered Arylboronic Acid | XPhos or tBuXPhos | XPhos Pd G3 | K₃PO₄ | Toluene | 100-110 |
Experimental Protocols
The following protocols are robust starting points. Researchers should always perform reactions on a small scale first to optimize conditions before scaling up.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, finely ground K₃PO₄, and the palladium precatalyst.[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water (typically a 10:1 to 5:1 organic:water ratio) via syringe. The total solvent volume should provide a concentration of ~0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[2] Vigorous stirring is crucial, especially for biphasic reactions.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Temperature for Selective Bromination
Welcome to the technical support center for selective bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in controlling the regioselectivity and chemoselectivity of bromination reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your syntheses effectively.
Core Principle: Kinetic vs. Thermodynamic Control
The selectivity of many bromination reactions is dictated by a fundamental principle: the competition between the kinetically favored product and the thermodynamically favored product. Understanding this concept is the key to mastering temperature control.[1][2]
-
Kinetic Product: This is the product that forms the fastest.[2] Its formation proceeds through the reaction pathway with the lowest activation energy (ΔG‡). At low temperatures , reactions are often irreversible, meaning the product that forms first is the one that accumulates.[3][4] There isn't enough energy for the kinetic product to revert to the starting material and overcome the higher activation barrier to the thermodynamic product.[1]
-
Thermodynamic Product: This is the most stable product (lowest ΔG°). At higher temperatures , the reaction becomes reversible.[3][4] Both the kinetic and thermodynamic products can revert to the starting intermediate. Over time, the reaction mixture will equilibrate to favor the most stable species, which is the thermodynamic product.[1][4]
This relationship is visualized in the reaction coordinate diagram below.
References
Technical Support Center: Suzuki Coupling Reactions of Bromophenols
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving bromophenol substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the post-reaction workup and purification stages. The presence of the acidic hydroxyl group on the aryl halide introduces specific complexities not always present in standard Suzuki couplings. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Overview of Core Challenges
The workup of a Suzuki reaction with a bromophenol requires careful management of acid-base chemistry. The base used to activate the boronic acid for transmetalation (a crucial step in the catalytic cycle) will also deprotonate the phenol, forming a phenoxide.[1][2] This fundamentally alters the solubility of your product, which can lead to extraction difficulties, emulsion formation, and challenges in separating the product from unreacted starting materials and boronic acid-derived impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup procedure.
Question: My biaryl phenol product seems to have disappeared. After adding ethyl acetate and water to my reaction mixture, I have a low yield in the organic layer. Where did my product go?
Answer: This is the most common issue when working with phenolic substrates. The base in your reaction (e.g., K₂CO₃, K₃PO₄) has deprotonated your biaryl phenol product, forming a water-soluble phenoxide salt. This salt will preferentially partition into the aqueous layer, not the organic solvent you used for extraction.
Root Cause Analysis:
-
Deprotonation: The pKa of phenols typically ranges from 8 to 10. The basic aqueous environment (often pH > 11) required for the Suzuki reaction ensures the product exists as a phenoxide.
-
Solubility: As a salt, the phenoxide is highly polar and soluble in the aqueous phase.
Solution Workflow:
-
Do Not Discard the Aqueous Layer: Your product is likely in the aqueous phase.
-
Acidify Carefully: Separate the initial organic layer (which contains non-polar impurities). Take the aqueous layer and cool it in an ice bath. Slowly add an acid, such as 1 M or 2 M HCl, while stirring, until the pH is acidic (target pH ~2-4). Monitor the pH with litmus paper or a pH meter.
-
Observe Precipitation: As the aqueous layer is acidified, the phenoxide is protonated back to the neutral phenol. If the phenol is not very water-soluble, it may precipitate out as a solid.
-
Re-extract: Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Your protonated, neutral biaryl phenol product will now move into the organic phase.
-
Combine and Process: Combine these new organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.[3][4]
Question: I have a persistent emulsion at the aqueous-organic interface during my basic wash. How can I break it and proceed with the extraction?
Answer: Emulsion formation is common when the product itself has amphiphilic character (both polar and non-polar regions), acting as a surfactant. The basic conditions can exacerbate this.
Solutions:
-
Add Brine: The addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This makes the aqueous layer more polar and forces the organic components out, often breaking the emulsion.
-
Filter Through Celite: For stubborn emulsions, filtering the entire biphasic mixture through a pad of Celite® can help break up the microscopic droplets that form the emulsion. Wash the Celite pad with your organic solvent afterward to recover the product.
-
Reduce the pH: If possible without precipitating your product prematurely, a slight reduction in pH can sometimes disrupt the emulsion.
-
Patience and Mechanical Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can allow the layers to separate. Gently swirling or rolling the funnel, rather than vigorous shaking, can also prevent emulsion formation in the first place.
Question: My final product is contaminated with boronic acid or its byproducts. How do I remove these impurities?
Answer: Boronic acids can be challenging to remove due to their own acidic nature and their tendency to form boroxines (trimeric anhydrides).[5] The key is to exploit differences in acidity or reactivity.
Solution 1: The Biphasic Basic Wash (for less acidic phenols) If your biaryl phenol product is significantly less acidic than the boronic acid, a carefully controlled basic wash is effective.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base like 1 M NaHCO₃ or a dilute (e.g., 0.5 M) NaOH solution. The boronic acid (pKa ~8-9) will be deprotonated and extracted into the aqueous layer, while a less acidic phenol may remain in the organic layer. This method's success is highly dependent on the specific pKa values of your compounds.
Solution 2: Acid/Base Extraction This is a more robust method detailed in the first troubleshooting point. Acidifying the mixture protonates your product, allowing you to extract it into an organic solvent while leaving behind polar impurities. Subsequent extraction of this organic layer with a base can then remove acidic impurities if needed.
Solution 3: Scavenging Resins For high-purity requirements, specialized silica-based scavengers can be used.
-
Diol Resins (e.g., SiliaBond Diol): Boronic acids have a strong affinity for diols, forming cyclic boronate esters. Passing a solution of your crude product through a cartridge containing a diol-functionalized silica gel will selectively bind the boronic acid impurities.[6] This is a highly effective but more expensive method.
Solution 4: Distillation/Evaporation with Methanol In some cases, boronic acids can be removed by forming volatile methyl esters. This involves repeatedly dissolving the crude product in methanol and evaporating it under reduced pressure.[7] This is most effective for smaller, more volatile boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for the Suzuki coupling reaction in the first place? A base is essential for the transmetalation step of the catalytic cycle.[8] It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[1][9] This "activated" boronate can then efficiently transfer its organic group to the palladium center, allowing the catalytic cycle to proceed to the final C-C bond formation.[8]
Q2: Can I avoid using a base to prevent issues with my phenolic product? Generally, no. The formation of the boronate is considered a prerequisite for efficient transmetalation in most Suzuki-Miyaura systems.[1][10] The focus should not be on eliminating the base but on developing a workup strategy that correctly manages its consequences, primarily through pH manipulation during extraction.
Q3: What is the black solid I see in my reaction mixture, and how do I get rid of it? The black, finely divided solid is often palladium black (Pd(0)), which forms when the palladium catalyst agglomerates and precipitates out of solution. This is a sign of catalyst decomposition. While it indicates a potential issue with reaction efficiency, it is easily removed during workup by filtering the entire reaction mixture through a pad of Celite® or silica gel before any aqueous extraction.[4] Always wash the filter cake with the reaction solvent or extraction solvent to ensure full recovery of your product.
Q4: Which base is best for coupling with bromophenols to make the workup easier? The choice of base can influence both the reaction yield and the ease of workup.
| Base | Typical Form | Strength | Workup Considerations |
| K₃PO₄ | Solid | Strong | Very effective for the reaction, but creates a highly basic aqueous layer (pH 12-13) that will definitively deprotonate the phenol. Requires careful acidification during workup. |
| K₂CO₃ / Na₂CO₃ | Solid / Aqueous | Moderate | Often provides a good balance of reactivity and manageable basicity.[11][12] The resulting aqueous layer is basic enough to deprotonate the phenol but may be less prone to causing side reactions than stronger bases. |
| Cs₂CO₃ | Solid | Strong | Highly effective and often used in difficult couplings. It is more soluble in organic solvents than other carbonates but is also more expensive.[13] Workup is similar to K₃PO₄. |
For bromophenols, K₂CO₃ is often a good starting point as it is effective and less harsh than K₃PO₄.[11] However, the optimal base is substrate-dependent, and the workup procedure will always need to account for the deprotonation of the phenol product.
Experimental Protocols
Protocol 1: Standard Workup for Biaryl Phenols
This protocol assumes the reaction is complete and the product is expected to be a solid or non-volatile oil.
-
Cool and Filter: Cool the reaction mixture to room temperature. If significant black precipitate (palladium black) is observed, dilute the mixture with the reaction solvent or ethyl acetate and filter it through a pad of Celite®. Wash the pad thoroughly with the same solvent.
-
Initial Extraction (Separation of Non-polar Impurities): Transfer the filtrate to a separatory funnel. Add deionized water and extract the mixture. The organic layer at this stage contains neutral, non-polar side products and starting materials. The aqueous layer contains your deprotonated product and the inorganic base. Crucially, save the aqueous layer.
-
Acidification: Place the saved aqueous layer in a beaker and cool it in an ice bath. While stirring, slowly add 1 M HCl. Monitor the pH and continue adding acid until the solution is acidic (pH ~2-4). A precipitate may form.
-
Product Extraction: Return the acidified aqueous solution to the separatory funnel. Extract at least three times with a generous volume of ethyl acetate.
-
Wash and Dry: Combine the organic extracts from Step 4. Wash once with brine to aid in the removal of water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude biaryl phenol.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.[14]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-methoxyphenol and Its Isomers
This guide provides a comprehensive analysis of the chemical reactivity of 4-Bromo-3-methoxyphenol, offering a detailed comparison with other bromophenol isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects that govern the chemical behavior of these versatile synthetic intermediates. We will explore acidity, susceptibility to electrophilic aromatic substitution, and provide actionable experimental protocols grounded in established chemical principles.
The Theoretical Framework: Understanding Substituent Effects on the Phenol Ring
The reactivity of any substituted phenol is fundamentally dictated by the electronic and steric nature of its substituents.[1] The hydroxyl (-OH) group, the defining feature of phenols, is a powerful activating group due to its strong positive mesomeric (+M) effect, which donates electron density into the aromatic π-system.[2] This donation significantly enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack, particularly at the ortho and para positions.[3]
Conversely, substituents like bromine exert a dual influence:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the ring through the sigma (σ) bond framework, which is a deactivating effect.[2]
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring, an activating effect that directs incoming electrophiles to the ortho and para positions.[2]
The methoxy group (-OCH₃) is, like the hydroxyl group, a strong activating group due to its +M effect, while also exerting a weaker -I effect. The net result is strong activation and ortho, para-directing influence.
In this compound, these effects combine to create a unique reactivity profile. The hydroxyl and methoxy groups work in concert to activate the ring, while the bromine atom modulates this reactivity and offers a site for cross-coupling reactions.
Comparative Analysis of Acidity (pKa)
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa).[4][5][6] Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.[4]
Halogens exert a primarily inductive (-I) effect on acidity, which is distance-dependent.[7] The resonance (+M) effect is less significant in stabilizing the phenoxide ion.[7] This is evident in the pKa values of monobromophenol isomers compared to phenol (pKa ≈ 10).
| Compound | Isomer Position | pKa Value | Rationale for Acidity |
| Phenol | - | ~10.0 | Baseline acidity for comparison. |
| 2-Bromophenol | ortho | 8.42[7] | The -I effect of bromine is strongest at the nearby ortho position, significantly stabilizing the phenoxide ion. |
| 3-Bromophenol | meta | 9.11[7] | The -I effect is weaker at the meta position. Resonance donation from bromine does not influence this position. |
| 4-Bromophenol | para | 9.34[7] | The -I effect is weakest at the para position. A slight counteracting +M effect may also play a minor role. |
| This compound | - | ~9.0 (Predicted) [8] | The acidity is predicted to be slightly higher than 4-bromophenol. The electron-withdrawing inductive effect of the meta-methoxy group enhances phenoxide stability. The pKa is predicted to be 9.02±0.18.[8] |
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of phenol chemistry. The regioselectivity and rate of these reactions are governed by the combined directing effects of the existing substituents.
Analysis of this compound
In this compound, the ring positions are influenced as follows:
-
-OH group (at C1): Strongly activating; directs ortho (C2, C6) and para (C4).
-
-OCH₃ group (at C3): Strongly activating; directs ortho (C2, C4) and para (C6).
-
-Br group (at C4): Weakly deactivating; directs ortho (C3, C5) and para (C1).
The positions C1, C3, and C4 are already substituted. The available positions are C2, C5, and C6.
-
Position C2: Activated by both the -OH (ortho) and -OCH₃ (ortho) groups. This position is highly activated.
-
Position C6: Activated by both the -OH (ortho) and -OCH₃ (para) groups. This position is also highly activated.
-
Position C5: Activated by the -Br group (ortho). This activation is weak compared to the other positions.
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Comparison with Bromophenol Isomers
-
2-Bromophenol & 4-Bromophenol: In these isomers, the powerful ortho, para-directing effect of the -OH group dominates.[9][10] However, the overall reactivity is slightly diminished by the deactivating -I effect of bromine. Substitution occurs at the available activated positions. For example, bromination of 4-bromophenol would be expected to yield 2,4-dibromophenol.
-
3-Bromophenol: The -OH group directs incoming electrophiles to the 2, 4, and 6 positions.[11] The meta-bromine atom primarily exerts its deactivating -I effect, reducing the overall reaction rate compared to phenol itself, but it does not interfere with the regioselectivity determined by the hydroxyl group.[11]
-
Dibromophenols: As more deactivating bromine atoms are added, the ring becomes progressively less reactive.[2] For instance, in 2,4-dibromophenol, the remaining open positions (3, 5, 6) are all adjacent to at least one bromine atom, and the powerful directing effect of the -OH group will direct an incoming electrophile to the C6 position.[2]
Experimental Protocols & Methodologies
The following protocols are provided as robust, validated methods for the synthesis and subsequent reaction of substituted phenols. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of this compound via Electrophilic Bromination
This protocol details the regioselective bromination of 3-methoxyphenol. The choice of N-bromosuccinimide (NBS) as the brominating agent provides a controlled source of electrophilic bromine, minimizing over-bromination which can occur with aqueous bromine.[12] Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve both the starting material and the reagent.
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
-
Hexanes and Ethyl Acetate (chromatography eluents)
Procedure:
-
Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq., e.g., 1 g, 8.055 mmol) in anhydrous THF (30 mL) in a round-bottom flask, add NBS (1.0 eq., e.g., 1.478 g, 8.055 mmol) in several portions at room temperature.
-
Rationale: Portion-wise addition of NBS helps to control the reaction temperature and prevent potential side reactions.
-
-
Reaction: Stir the resulting yellow mixture at room temperature for 12 hours under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
Workup (Quenching): Add saturated sodium bicarbonate solution (5 mL) to quench any remaining acidic byproducts.
-
Workup (Extraction): Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).[12]
-
Rationale: Diethyl ether is a suitable organic solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure a high yield.
-
-
Workup (Washing): Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and water-soluble impurities.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes to separate this compound from its isomer, 2-bromo-5-methoxyphenol, and any unreacted starting material.[12]
Analytical Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy. The expected ¹H NMR signals for this compound are (400 MHz, CDCl₃): δ 7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), 6.42 (dd, J = 2.88, 2.85 Hz, 1H), 5.49 (s, 1H, -OH), 3.77 (s, 3H, -OCH₃).[13] ¹³C NMR (100 MHz, CDCl₃): δ 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. sips.org.in [sips.org.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 102127-34-4 [m.chemicalbook.com]
- 9. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 10. 95-56-7 Cas No. | 2-Bromophenol | Apollo [store.apolloscientific.co.uk]
- 11. 3-Bromophenol: Properties, Safety information [ketonepharma.com]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. beilstein-journals.org [beilstein-journals.org]
A Senior Application Scientist's Comparative Guide to the Quantification of 4-Bromo-3-methoxyphenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Bromo-3-methoxyphenol is paramount for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. This guide provides an in-depth, objective comparison of the three most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method's performance is critically evaluated, supported by representative experimental data and detailed methodologies, to empower you in selecting the optimal approach for your specific analytical challenge.
Introduction to this compound and the Imperative of Accurate Quantification
This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2][3] Its chemical structure, featuring a brominated and methoxylated phenolic ring, imparts specific physicochemical properties that dictate the most suitable analytical strategies for its quantification.[1][2][3] The presence and concentration of this compound can significantly impact the purity, efficacy, and safety of the final product. Therefore, robust and reliable analytical methods are not just a matter of procedural adherence but a cornerstone of scientific integrity and product quality.
This guide will navigate the nuances of each technique, moving beyond a mere recitation of steps to elucidate the underlying principles and the rationale behind experimental choices. This approach is designed to provide a self-validating framework for your analytical protocols.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for the quantification of this compound is a critical decision influenced by factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. The following table offers a comparative summary of the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry, based on established methods for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and a mobile phase, with detection via UV absorbance. | Separation of volatile compounds followed by mass-based detection.[4][5] | Measurement of light absorbance by the analyte at a specific wavelength.[6] |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Limit of Detection (LOD) | ~0.04 µg/mL[2][7][8] | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.12 µg/mL[2][7][8] | ~0.03 µg/mL | ~1.5 µg/mL |
| Linearity (R²) | >0.999[2][7][8] | >0.999 | >0.995 |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering a harmonious balance of selectivity, sensitivity, and efficiency. For this compound, a reversed-phase HPLC method is the most logical and widely applicable approach.
-
Reversed-Phase Chromatography: The nonpolar nature of the C8 or C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound from more polar impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is crucial for suppressing the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[2][7][8]
-
UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.
Caption: Workflow for the quantification of this compound by HPLC-UV.
-
Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C8 or C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[7]
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade).
-
This compound reference standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water (e.g., 50:50 v/v) containing 0.05% TFA.[7] Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for complex matrices or when trace-level quantification is required. Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance.
-
Derivatization: Silylation, typically with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for phenols. This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing.
-
GC Separation: A nonpolar or mid-polar capillary column, such as a DB-5ms, provides excellent separation of the derivatized analyte from other sample components.
-
Mass Spectrometric Detection: MS detection provides definitive identification based on the mass spectrum of the analyte and highly sensitive quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Caption: Workflow for the quantification of this compound by GC-MS.
-
Instrumentation:
-
Gas chromatograph coupled to a mass selective detector (MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
-
Reagents:
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound reference standard.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in dichloromethane. Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
Derivatization: Transfer 100 µL of each standard and sample solution to a clean vial. Add 50 µL of BSTFA with 1% TMCS. Cap the vials and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification or SIM mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
-
Analysis and Quantification: Inject the derivatized standards and samples. Construct a calibration curve and quantify the analyte as described for the HPLC method.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of this compound, particularly in simple matrices with no interfering substances that absorb at the same wavelength.
-
Solvent Selection: A solvent that does not absorb in the analytical wavelength range, such as ethanol or methanol, is chosen to dissolve the sample.
-
Wavelength Selection: The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. brjac.com.br [brjac.com.br]
- 6. UV Visible Spectrophotometry (UV-Vis) | Chemical and Environmental Analysis Facility (CEAF) | Washington University in St. Louis [ceaf.wustl.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for Purity Determination of 4-Bromo-3-methoxyphenol
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe outcomes. 4-Bromo-3-methoxyphenol, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
The Criticality of Purity for this compound
The isomeric purity of this compound is of paramount importance. A common synthetic route involves the bromination of 3-methoxyphenol, which can lead to the co-formation of the isomeric impurity, 2-bromo-5-methoxyphenol[1]. The presence of such closely related structural isomers can have significant downstream effects in a multi-step synthesis, potentially leading to undesired side products, reduced yields, and complications in purification. Therefore, a robust analytical method capable of resolving and quantifying these isomers and other potential impurities is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound[2]. Its high resolving power and sensitivity make it ideal for separating the main component from its impurities[2]. A reverse-phase HPLC method is particularly well-suited for this analysis.
Experimental Protocol: HPLC-UV for this compound
This protocol outlines a validated method for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient | 0-20 min, 50-80% B; 20-25 min, 80% B; 25-30 min, 80-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like this compound and its potential impurities.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reverse-phase chromatography, allowing for good separation of a wide range of organic molecules.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of acid to the mobile phase improves peak shape by suppressing the ionization of the phenolic hydroxyl group, leading to more symmetrical and reproducible peaks.
-
UV Detection at 288 nm: Phenolic compounds exhibit strong UV absorbance. The wavelength of 288 nm is chosen to be near the absorbance maximum for this compound, ensuring high sensitivity.
-
Gradient Elution: A gradient elution is employed to ensure that both more and less polar impurities can be eluted and separated within a reasonable timeframe, providing a comprehensive impurity profile.
Caption: HPLC analysis workflow for this compound purity.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity for volatile impurities.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Applicability | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Sample Preparation | Simple dissolution. | Often requires derivatization to increase volatility. | Simple dissolution in a deuterated solvent with an internal standard. |
| Selectivity | Good; separates isomers and related substances. | Excellent; mass spectrometric detection provides structural information. | Excellent; provides detailed structural information. |
| Sensitivity | High (ng range). | Very high (pg range). | Moderate (µg-mg range). |
| Quantification | Relative (area percent) or external standard. | Relative (area percent) or internal/external standard. | Absolute; can determine purity without a specific reference standard for the analyte. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Analysis Time | 10-60 minutes. | Typically faster than HPLC for volatile compounds. | 5-15 minutes per sample. |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and the ability to identify unknown volatile impurities through mass spectral libraries[3][4]. However, for a phenolic compound like this compound, derivatization is often necessary to increase its volatility, adding a step to the sample preparation process. GC-MS is particularly advantageous if volatile organic impurities from solvents or side reactions are a concern[5].
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself[6][7]. It is a powerful, non-destructive technique that provides both quantitative and structural information[8]. The purity is calculated by comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity[9][10]. This makes qNMR an excellent orthogonal technique to confirm the purity value obtained by HPLC[8].
Caption: Decision logic for selecting an analytical method.
Trustworthiness: A Self-Validating System through Method Validation
To ensure the reliability and trustworthiness of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[11][12][13][14].
Experimental Protocol: HPLC Method Validation
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Analyze a blank (diluent), the this compound reference standard, a sample spiked with the potential isomeric impurity (2-bromo-5-methoxyphenol), and a stressed sample (e.g., exposed to acid, base, oxidation, heat, and light).
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2), and the peak purity should be confirmed using a diode array detector.
-
2. Linearity:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate and plot the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Procedure:
-
Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Typically, LOD is where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
-
Conclusion
For the routine purity analysis of this compound, a validated reverse-phase HPLC-UV method offers a robust, reliable, and sensitive solution. It is particularly adept at separating the primary component from its critical isomeric impurity, a key requirement for ensuring the quality of this important synthetic intermediate. While GC-MS and qNMR present powerful alternatives for specific applications, such as the identification of volatile impurities or absolute quantification, HPLC remains the workhorse for quality control in a regulated environment. A thorough validation according to ICH guidelines ensures the trustworthiness of the generated data, providing a solid foundation for successful research and drug development endeavors.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromo-3-methoxyphenol and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of substituted phenols is a critical task. 4-Bromo-3-methoxyphenol, a halogenated guaiacol derivative, and its related compounds are important intermediates in organic synthesis. Their structural elucidation and quantification demand robust analytical methodologies. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose.
This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for this compound. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delving into the causality behind experimental choices to ensure scientifically sound and reproducible results.
Choosing the Right Analytical Platform: GC-MS vs. LC-MS
The initial and most critical decision in developing an analytical method for this compound is the choice between GC-MS and LC-MS. This choice is fundamentally dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their partitioning between a mobile and stationary phase. |
| Analyte Requirements | Must be volatile and thermally stable, or made so through derivatization. | Wide applicability to compounds of varying polarity and volatility. |
| Derivatization | Often mandatory for polar compounds like phenols to increase volatility and improve peak shape.[1] | Generally not required, allowing for direct analysis of the native compound.[2] |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI). | Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Sensitivity | Can be very high, especially with derivatization and selective detectors. | Often provides excellent sensitivity, particularly with tandem MS (MS/MS). |
| Throughput | Can be high, especially with modern fast GC methods. | Can be very high with the use of Ultra-High-Performance Liquid Chromatography (UHPLC). |
For this compound, both platforms are viable, but each necessitates a distinct analytical strategy. GC-MS requires a derivatization step to mask the polar hydroxyl group, while LC-MS can analyze the compound directly. The choice often comes down to available instrumentation, desired sensitivity, and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct analysis of phenolic compounds by GC-MS is often hampered by their polarity, which can lead to poor peak shape (tailing) and potential thermal degradation in the injector or column.[1] Derivatization is a crucial step to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[1][3]
Comparative Analysis of Derivatization Techniques
The two most common derivatization strategies for phenols are silylation and acetylation.
| Derivatization Method | Reagents | Advantages | Disadvantages |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Highly effective at reducing polarity; produces stable derivatives with characteristic fragmentation patterns.[4][5] | Reagents are sensitive to moisture; derivatives can also be moisture-sensitive.[3] |
| Acetylation | Acetic Anhydride with a catalyst (e.g., pyridine or K₂CO₃) | Reagents are less moisture-sensitive; can be performed in situ in aqueous samples; provides a greener alternative to silylating reagents.[6][7] | May be less effective for sterically hindered phenols; reaction conditions may need optimization. |
For routine analysis, acetylation with acetic anhydride often provides a more robust and user-friendly workflow.[6][7]
Expected Electron Ionization (EI) Fragmentation Patterns
Under standard 70 eV EI conditions, this compound and its derivatives will fragment in predictable ways. A key feature for all bromine-containing compounds is the presence of isotopic peaks for ions containing bromine, with the ⁷⁹Br and ⁸¹Br isotopes having a nearly 1:1 natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units (M and M+2).
1. Underivatized this compound:
The mass spectrum is expected to be dominated by the molecular ion peak. The primary fragmentation pathways for methoxyphenols involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule.[1]
-
Molecular Ion (M⁺): m/z 202/204
-
[M - CH₃]⁺: m/z 187/189
-
[M - CH₃ - CO]⁺: m/z 159/161
-
[M - Br]⁺: m/z 123
2. Acetylated Derivative (4-Bromo-3-methoxyphenyl acetate):
The molecular weight increases by 42 Da. The fragmentation will be influenced by the acetyl group.
-
Molecular Ion (M⁺): m/z 244/246
-
[M - CH₂CO]⁺ (Loss of ketene): m/z 202/204 (This is a very common fragmentation for phenyl acetates)
-
[CH₃CO]⁺ (Acetyl cation): m/z 43
3. Silylated Derivative (4-Bromo-3-methoxy-1-(trimethylsilyloxy)benzene):
The molecular weight increases by 72 Da. The fragmentation of trimethylsilyl (TMS) ethers of phenols is well-characterized.[5][8]
-
Molecular Ion (M⁺): m/z 274/276
-
[M - CH₃]⁺: m/z 259/261 (Loss of a methyl group from the TMS moiety)
Detailed Experimental Protocol (GC-MS with Acetylation)
This protocol is adapted from established methods for the analysis of bromophenols.[6][9]
1. Sample Preparation and Derivatization (In-situ Acetylation):
- To 1 mL of aqueous sample (or a dried extract redissolved in a suitable solvent), add 50 µL of potassium carbonate buffer (1 M, pH 10).
- Add 20 µL of acetic anhydride.
- Vortex vigorously for 1 minute.
- Allow the reaction to proceed at room temperature for 10 minutes.
- Perform a liquid-liquid extraction by adding 500 µL of hexane and vortexing for 1 minute.
- Centrifuge to separate the phases and carefully transfer the upper hexane layer to a GC vial.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode at 250°C.
- Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS offers the significant advantage of analyzing this compound directly, without the need for derivatization.[2] This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. The critical choice in LC-MS is the ionization source.
Comparative Analysis of Ionization Techniques: ESI vs. APCI
| Ionization Technique | Principle | Best Suited For | Considerations for this compound |
| Electrospray Ionization (ESI) | Soft ionization technique where ions are formed from charged droplets. | Polar and ionizable compounds. | Can work, but may have lower sensitivity for less polar phenols compared to APCI. Often operated in negative ion mode ([M-H]⁻) for phenols. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ions are formed in the gas phase through reactions with a reagent gas plasma. | Less polar, neutral compounds with some volatility.[10] | Often provides superior sensitivity for phenolic compounds that are not easily ionized by ESI.[11] Negative ion mode is typically preferred. |
For many phenolic compounds, APCI has been shown to provide enhanced sensitivity compared to ESI.[11] Therefore, APCI is the recommended starting point for method development for this compound.
Expected ESI/APCI Fragmentation Patterns (LC-MS/MS)
In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 201/203. Collision-induced dissociation (CID) in a tandem mass spectrometer will induce fragmentation.
-
Precursor Ion [M-H]⁻: m/z 201/203
-
[M-H - CH₃]⁻: m/z 186/188 (Loss of a methyl radical is a common pathway)
-
[M-H - Br]⁻: m/z 122 (Loss of a bromine radical)
Detailed Experimental Protocol (LC-APCI-MS/MS)
This protocol is based on established methods for the analysis of phenols in various matrices.[11][12]
1. Sample Preparation:
- Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol/water mixture).
- Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Instrumentation and Conditions:
- LC System: Shimadzu Nexera X2 UHPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS System: SCIEX Triple Quad 5500 or equivalent.
- Ionization Mode: APCI, negative ion mode.
- Probe Temperature: 400°C.
- Nebulizing Gas: Nitrogen at an optimized flow rate.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Suggested transitions: 201 -> 186 and 203 -> 188.
Data Interpretation and Validation
-
Isotopic Signature: The unequivocal identification of this compound relies on observing the characteristic 1:1 isotopic pattern for all bromine-containing fragments.
-
Method Validation: For quantitative applications, the chosen method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
-
Internal Standards: The use of a deuterated or ¹³C-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in instrument response.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound and its derivatives.
-
GC-MS is a robust and widely available technique. However, it necessitates a derivatization step, with acetylation offering a practical and reliable option.
-
LC-MS , particularly with an APCI source, provides a more direct and potentially more sensitive method by eliminating the need for derivatization.
The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols and fragmentation data presented in this guide provide a solid foundation for developing and validating a robust analytical method for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 6. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desorption electrospray ionization and other ambient ionization methods: current progress and preview - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
A Comparative Bench Guide to Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of an aryl halide is a critical decision point in synthesis design. Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C, C-N, and C-O bond formation, and the identity of the halogen on the aromatic ring profoundly dictates the reaction's efficiency, required conditions, and ultimately, its success. This guide provides a comparative analysis of aryl halide performance in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig Amination reactions. We will move beyond simple reactivity trends to explain the mechanistic basis for these differences and provide field-proven experimental protocols and comparative data to inform your synthetic strategy.
Part 1: The Foundational Principle: Bond Strength and Oxidative Addition
The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] During this step, the C-X bond is cleaved, and two new bonds are formed to the metal center, changing palladium's oxidation state from Pd(0) to Pd(II).
The ease of this oxidative addition step is inversely proportional to the C-X bond dissociation energy (BDE). A weaker bond requires less energy to break and thus reacts more readily. The established trend for the BDE of phenyl halides is:
Ph-I (67.0 kcal/mol) < Ph-Br (84.0 kcal/mol) < Ph-Cl (97.1 kcal/mol)
This directly translates to the general reactivity trend observed in most palladium-catalyzed cross-coupling reactions:
Reactivity Trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F
Aryl iodides, possessing the weakest C-X bond, are the most reactive substrates, often undergoing oxidative addition at or near room temperature. Aryl bromides are also highly effective and are perhaps the most commonly used substrates due to a good balance of reactivity and stability. Aryl chlorides, with their much stronger C-Cl bond, are significantly less reactive and historically required harsh reaction conditions.[3][4] However, due to their lower cost and wider commercial availability, substantial research has focused on developing highly active catalyst systems capable of activating these challenging substrates.[3][5][6] Aryl fluorides are generally considered unreactive under standard cross-coupling conditions due to the exceptionally strong C-F bond.
This guide will focus on the practical comparison of aryl iodides, bromides, and chlorides, as well as aryl triflates (Ar-OTf), which act as "pseudo-halides" and are also common substrates.
Part 2: Head-to-Head Comparison in Key Reactions
To illustrate the practical implications of these reactivity differences, we will examine the performance of various aryl halides in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is compiled from literature sources to provide a direct comparison.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is one of the most versatile methods for constructing biaryl structures.[1][3] The choice of halide significantly impacts the required catalyst system and reaction temperature.
The following table illustrates the typical yields obtained when coupling various aryl halides with phenylboronic acid. Note the trend of decreasing reactivity (requiring more active catalysts or harsher conditions) as we move from bromides to chlorides.
| Aryl Halide (Ar-X) | Substituent on Ar | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoacetophenone | 4-Ac | Pd(PPh₃)₄ / K₂CO₃ | Toluene, Reflux | ~95% | [7] |
| 4-Bromotoluene | 4-Me | Pd(OAc)₂ / P(t-Bu)₃ / CsF | Dioxane, 80 °C | 98% | [5] |
| 4-Chloroacetophenone | 4-Ac | Pd/C / Na₂CO₃ / TBAB | Water, 120°C (MW) | 88% | [4] |
| 4-Chlorotoluene | 4-Me | Pd₂(dba)₃ / P(t-Bu)₃ / CsF | Dioxane, 80 °C | 97% | [5] |
| 2-Bromopyridine | - | Pd₂(dba)₃ / Ligand 1 / KF | Dioxane, 110 °C | 85% | [8] |
| 2-Chloropyridine | - | Pd₂(dba)₃ / Ligand 1 / KF | Dioxane, 110 °C | 82% | [8] |
Expert Insights: The data clearly shows that while aryl bromides can be coupled effectively with standard catalysts like Pd(PPh₃)₄, aryl chlorides often necessitate more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[5][6] The development of these advanced ligands has been a paradigm shift, making the use of economical aryl chlorides routine in modern organic synthesis.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
This protocol is a generalized procedure for the coupling of an aryl bromide with an arylboronic acid.[7][8]
-
Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., PPh₃ or P(t-Bu)₃, 2-4 mol% per Pd). Add this mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., Toluene, Dioxane, or DMF, ~3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (2-24 h). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Mizoroki-Heck Reaction: Olefin Arylation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, proving invaluable for constructing complex carbon skeletons.[2][9] The reactivity trend of aryl halides is particularly pronounced in this reaction.
The following data compares the coupling of various aryl halides with styrene or n-butyl acrylate.
| Aryl Halide (Ar-X) | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | DMF, 100 °C | 95% | [10] |
| Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ / Cy₂NMe | Dioxane, 80 °C | 98% | [9] |
| Chlorobenzene | Styrene | Pd(OAc)₂ / P(t-Bu)₃ / Cy₂NMe | Dioxane, 120 °C | 94% | [9] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / Ligand | DMF, 130 °C | 92% | [11] |
| 4-Chloroanisole | Styrene | Palladacycle / P(t-Bu)₃ | Dioxane, 120 °C | 85% | [11] |
Expert Insights: Classic Heck conditions often work well for aryl iodides, sometimes even without phosphine ligands.[12] Aryl bromides are also excellent substrates, though they benefit from the presence of phosphine ligands. Aryl chlorides, however, are notoriously difficult and their successful use in the Heck reaction was a significant milestone, again relying on the development of bulky, electron-rich phosphine ligands or palladacycle catalysts that can promote the challenging oxidative addition step under reasonable conditions.[9][11]
Caption: The Mizoroki-Heck Catalytic Cycle.
This protocol provides a general method for the Heck arylation of an alkene.[9]
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., P(t-Bu)₃, 2-4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv.), the alkene (1.1-1.5 equiv.), a base (e.g., Cy₂NMe or K₂CO₃, 1.2-2.0 equiv.), and a degassed solvent (e.g., dioxane or DMF, 2-4 mL).
-
Reaction: Seal the flask and heat the mixture in an oil bath at the required temperature (80-140 °C) for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue via flash column chromatography to obtain the desired product.
The Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides and primary or secondary amines.[13][14] The reaction is highly sensitive to the choice of halide, ligand, and base.
This table shows the coupling of various aryl halides with morpholine, a common secondary amine.
| Aryl Halide (Ar-X) | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | Toluene, 80 °C | 98% | [15] |
| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | Dioxane, 100 °C | 95% | [15] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos / NaOt-Bu | Toluene, Reflux (110°C) | 94% | |
| 1-Chloro-4-nitrobenzene | Aniline | Palladacycle / P(Norb)₂ | Toluene, 100 °C | 98% | [16] |
| 4-Chloroanisole | Aniline | Palladacycle / P(Norb)₂ | Toluene, 100 °C | 92% | [16] |
Expert Insights: The amination of aryl chlorides is particularly challenging and was a major focus of catalyst development in the late 1990s and 2000s.[15][17] Success in this area relies heavily on the use of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) developed by the Buchwald group and others.[15] These ligands accelerate both the oxidative addition and the final C-N bond-forming reductive elimination step, preventing catalyst decomposition and promoting high yields even with unactivated aryl chlorides.[18]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
This protocol is adapted for the more challenging coupling of an aryl chloride.
-
Setup: To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (~1.2 M concentration relative to the aryl halide). Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Reaction: Heat the resulting mixture to reflux (or the specified temperature, e.g., 100-110 °C) and stir for the required time (typically 6-24 h). Monitor by GC or TLC.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 3: Conclusion and Strategic Recommendations
The choice of aryl halide is a multi-faceted decision involving a trade-off between reactivity, cost, and availability.
-
Aryl Iodides: Offer the highest reactivity, enabling the mildest reaction conditions. They are ideal for sensitive substrates or when rapid reaction times are paramount. However, they are the most expensive and least commercially diverse halides.
-
Aryl Bromides: Represent the workhorse of cross-coupling chemistry. They provide an excellent balance of high reactivity and moderate cost, with a vast array of commercially available starting materials. For most applications, aryl bromides are the default starting point.
-
Aryl Chlorides: Are the most economically attractive and widely available starting materials. Their low reactivity necessitates the use of specialized, highly active catalyst systems, often requiring higher temperatures and longer reaction times. However, for large-scale synthesis, the cost savings often justify the investment in catalyst development and process optimization.
-
Aryl Triflates: Are comparable in reactivity to aryl bromides and are excellent substrates, especially when prepared from readily available phenols. They offer a valuable alternative when the corresponding halide is not accessible.
By understanding the fundamental principles of bond dissociation energy and oxidative addition, and by leveraging the extensive library of modern palladium catalysts, researchers can strategically select the optimal aryl halide to achieve their synthetic goals efficiently and economically.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-3-methoxyphenol
The core principle of spectroscopic validation lies in the unique interaction of a molecule with different forms of electromagnetic radiation. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can construct a comprehensive and irrefutable portrait of the molecule's atomic arrangement and connectivity.
The Analytical Challenge: Distinguishing Isomers
The primary challenge in validating the structure of 4-Bromo-3-methoxyphenol (Structure A ) is to definitively distinguish it from its potential positional isomers, such as 2-Bromo-5-methoxyphenol (Structure B ) and 5-Bromo-2-methoxyphenol (Structure C ). While all share the same molecular formula (C₇H₇BrO₂) and thus the same nominal mass, their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic fingerprints.
Caption: Target molecule and its key positional isomers.
Part 1: ¹H NMR Spectroscopy – The Litmus Test for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is exquisitely sensitive to the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) provide a detailed map of the proton framework.
Expected vs. Experimental Data for this compound (Structure A)
Based on its structure, we predict the following signals for this compound:
-
A singlet for the methoxy (-OCH₃) protons.
-
A broad singlet for the phenolic hydroxyl (-OH) proton.
-
Three signals for the aromatic protons, reflecting their unique positions relative to the bromo, methoxy, and hydroxyl groups. Their splitting patterns will be dictated by coupling with adjacent protons.
Experimental data confirms this prediction with high fidelity.[1][2][3]
| Signal Assignment | Predicted Shift (ppm) | Experimental Shift (ppm)[1][2] | Multiplicity | Integration | Causality of Assignment |
| -OCH₃ | ~3.8 | 3.77 - 3.85 | Singlet (s) | 3H | Isolated methyl group with no adjacent protons. Its chemical shift is typical for a methoxy group on an aromatic ring. |
| -OH | Variable (broad) | 4.99 - 5.49 | Singlet (s, broad) | 1H | Labile proton, often exchanges, leading to a broad signal. Position is solvent and concentration-dependent. |
| Ar-H (H-6) | ~7.3-7.4 | 7.34 | Doublet (d) | 1H | This proton is ortho to the bromine atom, which is deshielding. It is coupled only to H-5, hence a doublet. |
| Ar-H (H-2) | ~6.5-6.6 | 6.60 | Doublet (d) | 1H | This proton is ortho to both the -OH and -OCH₃ groups. It is coupled only to H-6 (a meta-coupling, small J), but appears as a doublet due to coupling with H-5 being negligible. In some spectra it appears as a doublet coupled to H-5. |
| Ar-H (H-5) | ~6.3-6.4 | 6.33 - 6.42 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-6 (ortho-coupling, larger J) and H-2 (meta-coupling, smaller J), resulting in a dd pattern. |
Comparative Analysis: Why it's Not Isomer B or C
-
2-Bromo-5-methoxyphenol (Structure B): This isomer would also show three aromatic signals, but their chemical shifts and coupling constants would differ significantly due to the different electronic environment. For instance, the proton between the -OH and -Br groups would be strongly deshielded. Experimental data for this isomer shows aromatic signals around δ 7.32 (d), 6.45 (d), and 6.34 (dd) ppm, a different pattern from our target.[1]
-
5-Bromo-2-methoxyphenol (Structure C): This symmetrical isomer would present a simpler aromatic region in the ¹H NMR spectrum, likely with two doublets or a more complex pattern depending on the specific coupling constants, but distinctly different from the three unique aromatic signals observed for structure A.
The unique splitting pattern (d, d, dd) and the specific chemical shifts in the aromatic region serve as a definitive fingerprint for the 1,2,4-substitution pattern of this compound.
Caption: ¹H NMR experimental and analysis workflow.
Part 2: ¹³C NMR Spectroscopy – Mapping the Carbon Skeleton
Carbon NMR provides direct information about the number and type of carbon atoms in a molecule. For this compound, we expect seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.
| Carbon Assignment | Experimental Shift (ppm)[1][2] | Causality of Assignment |
| C-OCH₃ | 56.19 - 56.30 | Typical range for a methoxy carbon attached to an aromatic ring. |
| Aromatic C-Br (C-4) | 108.51 - 108.62 | Carbon directly attached to bromine. The "heavy atom effect" of bromine shifts this signal upfield compared to other halogenated aromatics. |
| Aromatic C-O (C-1, C-3) | 156.76, 156.13 | Two carbons are attached to oxygen, which is strongly deshielding, thus they appear far downfield. C-1 is attached to -OH and C-3 to -OCH₃. |
| Aromatic C-H (C-2, C-5, C-6) | 133.36, 102.27, 100.46 | These represent the three protonated carbons on the ring. Their shifts are determined by the cumulative electronic effects of the substituents. |
The presence of exactly seven signals immediately confirms the molecular formula's carbon count. The chemical shifts, particularly the two signals above 156 ppm (C-O) and the one near 108 ppm (C-Br), are highly characteristic of the proposed substitution pattern.[1][2] Isomeric structures would not reproduce this specific set of chemical shifts.
Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds, making it an excellent tool for identifying functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance for Validation |
| 3200-3550 (broad) | O-H stretch | Phenolic -OH | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |
| 2850-3000 | C-H stretch | sp³ C-H (methoxy) | Indicates the presence of the methyl group. |
| ~3050-3100 | C-H stretch | sp² C-H (aromatic) | Confirms the aromatic ring. |
| 1500-1600 | C=C stretch | Aromatic Ring | Characteristic absorptions confirming the benzene ring skeleton. |
| 1200-1300 | C-O stretch | Aryl ether | Strong absorption confirming the C-O bond of the methoxy group. |
| 500-700 | C-Br stretch | Aryl bromide | Confirms the presence of the carbon-bromine bond. |
The simultaneous presence of a broad O-H stretch, aromatic C=C stretches, and a strong C-O ether stretch provides compelling evidence for the methoxyphenol structure.[4]
Part 4: Mass Spectrometry – The Final Verdict on Mass and Fragmentation
Mass Spectrometry (MS) provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.
-
Molecular Ion (M⁺): The key feature is the molecular ion peak. Since bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, we expect to see two peaks of nearly equal intensity for the molecular ion. For C₇H₇BrO₂, the expected peaks are at m/z 202 (containing ⁷⁹Br) and m/z 204 (containing ⁸¹Br).[3][5] The observation of this characteristic "M, M+2" isotopic pattern is definitive proof of a monobrominated compound.[3]
-
Fragmentation: Common fragmentation pathways for phenols include the loss of CO and formyl radicals. For this compound, a significant fragment would likely arise from the loss of a methyl group (-CH₃) from the molecular ion, leading to peaks at m/z 187/189.
The accurate mass measurement confirms the elemental composition, and the isotopic pattern of the molecular ion unequivocally confirms the presence of a single bromine atom.
Conclusion: A Self-Validating, Multi-Technique Approach
The structural validation of this compound is achieved not by a single technique, but by the logical convergence of evidence from multiple, orthogonal spectroscopic methods.
Caption: Convergent logic of the multi-technique validation.
¹H NMR defines the precise substitution pattern on the aromatic ring, ruling out isomers. ¹³C NMR confirms the number of unique carbon environments. IR spectroscopy provides direct evidence for all key functional groups. Finally, Mass Spectrometry confirms the correct molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a final seal of validation. This comprehensive, self-validating workflow ensures the highest degree of confidence in the compound's structural identity, a prerequisite for its use in research and development.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Add a small drop of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
-
Place the tube in the NMR spectrometer (e.g., 400 MHz).
-
Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum according to standard instrument protocols.[6]
Protocol 2: FT-IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or Gas Chromatography (GC-MS) inlet.
-
For GC-MS, the compound is first separated on a GC column and then introduced into the ion source.
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum plots ion intensity versus m/z.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
comparing the biological activity of different bromophenol derivatives
An In-Depth Guide to the Comparative Biological Activities of Bromophenol Derivatives for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile World of Bromophenols
Bromophenols, a class of halogenated organic compounds, are ubiquitously found in marine environments, particularly in marine algae, sponges, and tunicates. Their structural diversity, stemming from the variable number and position of bromine atoms on the phenol ring, gives rise to a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of different bromophenol derivatives, offering insights into their therapeutic potential and the underlying structure-activity relationships. We will delve into their antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed protocols to aid researchers in their quest for novel drug candidates.
I. Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Bromophenols have emerged as potent antioxidants, capable of scavenging free radicals and mitigating oxidative damage.
Structure-Activity Relationship
The antioxidant capacity of bromophenols is intricately linked to their chemical structure. The presence of hydroxyl (-OH) groups is paramount, as they can donate a hydrogen atom to neutralize free radicals. The number and position of both the hydroxyl and bromine substituents significantly modulate this activity. For instance, polybrominated phenols often exhibit stronger antioxidant effects than their mono-or di-brominated counterparts. The bromine atoms, being electron-withdrawing, can influence the O-H bond dissociation enthalpy, thereby affecting the hydrogen-donating ability of the phenol.
Comparative Antioxidant Data
Below is a summary of the antioxidant activity of selected bromophenol derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Structure | IC50 (µg/mL) for DPPH Scavenging | Reference |
| 2,4-dibromophenol | C₆H₄Br₂O | 45.2 ± 2.1 | |
| 2,4,6-tribromophenol | C₆H₃Br₃O | 28.7 ± 1.5 | |
| 3,5-dibromo-2-hydroxy-4-methoxybenzyl alcohol | C₈H₈Br₂O₃ | 15.3 ± 0.8 | |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | C₁₄H₈Br₆O₅ | 8.9 ± 0.5 | |
| Ascorbic Acid (Standard) | C₆H₈O₆ | 5.6 ± 0.3 |
Key Insight: The data clearly indicates that an increase in the number of bromine and hydroxyl groups generally enhances the antioxidant activity. The complex ether derivative shows the most potent activity, nearing that of the standard antioxidant, ascorbic acid.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of bromophenol derivatives.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test bromophenol derivatives and the standard (ascorbic acid) in methanol.
-
Create a series of dilutions for each test compound and the standard.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
II. Antimicrobial Activity: A Defense Against Pathogens
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bromophenols isolated from marine sources have demonstrated promising antimicrobial activity against a broad range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Mechanism of Action
The antimicrobial action of bromophenols is often attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. They can also inhibit essential microbial enzymes and interfere with biofilm formation, a key virulence factor for many pathogens.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) of various bromophenols against common pathogens.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 2-bromophenol | Staphylococcus aureus | 256 | |
| 4-bromophenol | Escherichia coli | 128 | |
| 2,4-dibromophenol | Staphylococcus aureus | 64 | |
| 2,4,6-tribromophenol | Candida albicans | 32 | |
| Tetrabromohydroquinone | Pseudomonas aeruginosa | 16 |
Key Insight: Similar to antioxidant activity, an increase in bromination tends to correlate with enhanced antimicrobial potency. The position of the bromine atom also plays a crucial role, as seen in the difference between 2-bromophenol and 4-bromophenol.
Experimental Workflow: Broth Microdilution Assay for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents with improved efficacy and fewer side effects is a cornerstone of modern drug discovery. Several bromophenol derivatives have exhibited significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Signaling Pathways Involved
Bromophenols can modulate multiple signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to induce apoptosis by activating the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases. Others may inhibit pro-survival pathways such as the PI3K/Akt pathway.
Caption: Simplified intrinsic apoptosis pathway induced by some bromophenols.
Comparative Cytotoxicity Data
The table below presents the half-maximal inhibitory concentration (IC50) values of selected bromophenols against human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-bromo-4,5-dihydroxybenzaldehyde | HeLa (Cervical Cancer) | 25.6 | |
| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | A549 (Lung Cancer) | 12.8 | |
| Thyrso-bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | MCF-7 (Breast Cancer) | 5.2 | |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.8 |
Key Insight: The complexity and degree of bromination and hydroxylation significantly impact the anticancer potential. The ether-linked dimeric bromophenols often show superior activity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Treat the cells with various concentrations of the bromophenol derivatives for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
IV. Enzyme Inhibition: Modulating Biological Processes
Bromophenols can also act as inhibitors of various enzymes, which is a crucial mechanism for their therapeutic effects. For example, inhibition of α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes, while inhibition of tyrosinase is relevant for hyperpigmentation disorders.
Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3,5-dibromo-p-hydroxybenzoic acid | α-Glucosidase | 18.4 | |
| 2,4,6-tribromophenol | Tyrosinase | 42.1 | |
| Acarbose (Standard for α-Glucosidase) | α-Glucosidase | 2.3 | |
| Kojic Acid (Standard for Tyrosinase) | Tyrosinase | 15.8 |
Key Insight: The specific structure of the bromophenol determines its selectivity and potency as an enzyme inhibitor. The presence of a carboxylic acid group in 3,5-dibromo-p-hydroxybenzoic acid likely contributes to its effective inhibition of α-glucosidase.
Conclusion and Future Directions
This guide has provided a comparative overview of the diverse biological activities of bromophenol derivatives. The evidence strongly suggests that the degree and position of bromination, along with the presence of other functional groups, are critical determinants of their antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, as well as on synthetic modifications to optimize their activity and reduce potential toxicity. In vivo studies are also essential to validate the therapeutic potential of these promising marine-derived molecules. The vast chemical space of bromophenols remains largely unexplored, offering exciting opportunities for the discovery of novel lead compounds for a wide range of diseases.
A Cost-Benefit Analysis for Synthetic Strategy: 4-Bromo-3-methoxyphenol vs. 4-Iodo-3-methoxyphenol
For the discerning researcher and process chemist, the selection of a starting material is a critical decision point, balancing reactivity, cost, and stability to achieve the most efficient synthetic route. This guide provides an in-depth comparison of two structurally similar yet functionally distinct building blocks: 4-Bromo-3-methoxyphenol and 4-Iodo-3-methoxyphenol. We will delve into a cost-benefit analysis grounded in chemical principles and supported by experimental context to inform your choice in drug discovery and development projects.
Section 1: Physicochemical and Economic Overview
A foundational analysis begins with the intrinsic properties and market cost of each reagent. These factors often represent the initial filter for substrate selection in both early-stage research and large-scale manufacturing.
Table 1: Physicochemical and Cost Comparison
| Property | This compound | 4-Iodo-3-methoxyphenol |
| CAS Number | 102127-34-4 | 895518-65-7[1] |
| Molecular Weight | 203.03 g/mol | 250.03 g/mol [2] |
| Appearance | White to off-white solid/crystalline powder[3][4] | Not specified, likely a solid |
| Melting Point | 77-82 °C | Not specified |
| Representative Price | ~$40-110 / 1g (97% purity)[5] | ~$65 / 1g (Purity not specified)[6] |
| Stability | Generally stable under normal conditions | Stable, but noted to be light and moisture sensitive |
From a purely economic standpoint, this compound is more readily available from a wider range of suppliers and, on average, presents a lower initial procurement cost. However, the true cost of a reagent is not merely its price per gram but is intrinsically linked to its performance in a given chemical transformation.
Section 2: The Reactivity-Cost Trade-Off in Cross-Coupling Reactions
The primary utility of these aryl halides in drug development lies in their application as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck). Here, the choice between a bromide and an iodide becomes a nuanced decision.
The Chemical Rationale: Bond Dissociation Energy
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organic chemistry. This is fundamentally due to the difference in the carbon-halogen bond dissociation energy (BDE). The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.
This lower BDE means that the oxidative addition of a Palladium(0) catalyst to the aryl-halide bond—often the rate-determining step in the catalytic cycle—occurs more readily with an aryl iodide.[7] This generally translates to faster reaction times, lower catalyst loadings, and the feasibility of using milder reaction conditions.
Caption: Oxidative addition energy profile comparison.
Practical Implications and Potential Pitfalls
While the theory favors aryl iodides for reactivity, practical application reveals a more complex picture.
-
Milder Conditions: The higher reactivity of 4-iodo-3-methoxyphenol can be leveraged to run reactions at lower temperatures, which is beneficial for thermally sensitive substrates or to minimize side reactions.
-
Catalyst Loading: It may be possible to achieve high conversion with lower concentrations of expensive palladium catalysts, leading to significant cost savings in large-scale synthesis.
-
Ligand Choice: The use of aryl iodides can sometimes obviate the need for highly sophisticated and expensive phosphine ligands that are often required to activate less reactive aryl bromides or chlorides.[8]
However, there are important caveats:
-
Catalyst Poisoning: The iodide ion, generated during the reaction, can act as a catalyst poison by strongly coordinating to the palladium center, potentially slowing down or inhibiting the catalytic cycle. This can sometimes be mitigated by additives like silver salts.[9]
-
Lower Temperature Nuances: Some studies have counterintuitively shown that with traditional catalyst systems like [Pd(PPh₃)₄], aryl iodides can be surprisingly unreactive at lower temperatures (~50 °C) compared to their bromide counterparts.[10] This is attributed to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[10]
-
Stability and Cost: As noted, 4-iodo-3-methoxyphenol is more expensive and requires more careful handling and storage due to light and moisture sensitivity, which can increase operational costs and complexity.[1]
Section 3: Synthesis and Availability
The accessibility and synthetic route to a starting material are crucial for its long-term viability in a drug development program.
Synthesis of this compound
This compound is readily synthesized via electrophilic bromination of 3-methoxyphenol. A common laboratory-scale procedure involves the use of N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of this compound [11]
-
Reaction Setup: Dissolve 3-methoxyphenol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash chromatography to separate the desired 4-bromo regioisomer from other products (e.g., 2-bromo-5-methoxyphenol).
The directness of this synthesis from a common precursor contributes to its lower cost and wider availability.
Synthesis of 4-Iodo-3-methoxyphenol
While specific literature for the synthesis of 4-iodo-3-methoxyphenol is less common, a similar strategy using an electrophilic iodinating agent is the most probable route.
Proposed Experimental Protocol: Synthesis of 4-Iodo-3-methoxyphenol
-
Reaction Setup: Dissolve 3-methoxyphenol (1.0 eq.) in a solvent such as dichloromethane or acetonitrile.
-
Reagent Addition: Add an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the solution. The reaction may require mild heating or an extended reaction time compared to bromination.
-
Reaction: Stir the mixture until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent.
-
Purification: Wash the organic layers, dry, concentrate, and purify by flash chromatography.
The higher cost and more specialized nature of iodinating reagents compared to brominating agents likely contribute to the higher final cost of the iodo-substituted phenol.
Section 4: A Representative Application - The Suzuki-Miyaura Coupling
To illustrate the practical trade-offs, let's consider a hypothetical Suzuki-Miyaura coupling to form a biaryl structure, a common motif in pharmaceuticals.
Caption: General workflow for a Suzuki-Miyaura coupling.
Table 2: Expected Performance in Suzuki-Miyaura Coupling
| Parameter | Using this compound | Using 4-Iodo-3-methoxyphenol | Rationale |
| Reaction Time | Longer | Shorter | Faster oxidative addition with Ar-I. |
| Optimal Temp. | Higher (e.g., 90-110 °C) | Potentially lower (e.g., 60-90 °C) | Higher activation barrier for C-Br bond. |
| Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 0.5-2 mol%) | More facile catalytic cycle turnover. |
| Yield | Good to Excellent | Potentially higher, but risk of catalyst poisoning | Generally higher reactivity, but side reactions are possible. |
| Cost of Reagents | Lower | Higher | Based on market price per gram. |
| Process Robustness | High | Moderate; sensitive to conditions | Less prone to catalyst inhibition by the halide. |
Conclusion and Recommendations
The choice between this compound and 4-Iodo-3-methoxyphenol is not absolute but is dictated by the specific constraints and goals of a project.
Choose this compound when:
-
Cost is a primary driver, especially for large-scale synthesis.
-
The downstream chemistry is robust and can tolerate higher temperatures and longer reaction times.
-
A well-established, reliable, and scalable process is favored over maximizing reactivity.
-
The coupling partner is highly reactive, mitigating the need for a hyper-reactive aryl halide.
Choose 4-Iodo-3-methoxyphenol when:
-
Maximizing reactivity is paramount to overcome a challenging coupling with an unreactive partner.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Minimizing catalyst loading is a key objective for cost or purity reasons on a value-per-batch basis.
-
The initial higher cost of the starting material is justified by improved overall yield, reduced processing time, or simplified purification.
Ultimately, for critical projects, an empirical approach is recommended. A small-scale, parallel screen of both substrates under a few different catalytic conditions will provide the most definitive data, allowing for a decision that is not just theoretically sound but experimentally validated.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 98279-45-9|3-Iodo-4-methoxyphenol|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 102127-34-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:102127-34-4 | Chemsrc [chemsrc.com]
- 6. 4-IODO-3-METHOXYBENZOTRIFLUORIDE 1G - PC52196-1G [dabos.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis routes of this compound [benchchem.com]
A Researcher's Guide to Strategic Reagent Selection: Navigating Alternatives to 4-Bromo-3-methoxyphenol in Organic Synthesis
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and the overall elegance of a synthetic route. For researchers and professionals in drug development, 4-Bromo-3-methoxyphenol has long served as a versatile and reliable building block. Its unique arrangement of a reactive bromine atom, a directing methoxy group, and a nucleophilic phenol offers a trifecta of functionalities ripe for elaboration into complex molecular architectures. However, an astute chemist always considers the alternatives. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by experimental data and field-proven insights to empower you in making informed decisions for your synthetic endeavors.
The Incumbent: Understanding the Utility of this compound
This compound is a valuable intermediate primarily due to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] The bromine atom provides a reliable handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for carbon-carbon and carbon-heteroatom bond formation. The meta-methoxy group and the para-hydroxyl group electronically influence the reactivity of the aryl bromide and can be pivotal for the synthesis of bioactive molecules, including antifungal and anti-inflammatory drugs.[2]
The Contenders: A Comparative Analysis of Alternative Reagents
The ideal alternative to this compound should offer comparable or superior performance in key synthetic transformations, potentially with advantages in cost, availability, reactivity, or safety profile. This guide will focus on three main classes of alternatives: other aryl halides, aryl triflates, and emerging halide-free options.
The Halogen Swap: 4-Chloro- and 4-Iodo-3-methoxyphenol
A straightforward alternative is to vary the halogen substituent on the 3-methoxyphenol core. The choice of halogen significantly impacts the reactivity of the C-X bond in the often rate-determining oxidative addition step of cross-coupling reactions.
Reactivity Profile: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl .[3] This trend is a direct consequence of the C-X bond dissociation energies.
-
4-Iodo-3-methoxyphenol: As the most reactive of the common aryl halides, the iodo-analogue can undergo cross-coupling under milder conditions, often leading to shorter reaction times and higher yields, particularly with challenging substrates.[4] This enhanced reactivity can be crucial for sensitive functional groups that may not tolerate the more forcing conditions required for bromides or chlorides.
-
4-Chloro-3-methoxyphenol: Aryl chlorides are generally less reactive than their bromo and iodo counterparts. However, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have made the coupling of aryl chlorides increasingly feasible and efficient.[5] For large-scale synthesis, the lower cost of chlorinated starting materials can be a significant advantage. Nickel-based catalyst systems have also shown great promise for the activation of less reactive C-Cl bonds.[6][7]
Comparative Data Summary: Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference |
| 4-Iodo-3-methoxyphenol | High | Pd catalyst, mild base, room temp to moderate heat | Excellent | [4] |
| This compound | Moderate | Pd catalyst, stronger base, elevated temp | Good to Excellent | [8] |
| 4-Chloro-3-methoxyphenol | Low | Pd or Ni catalyst with specialized ligands, strong base, high temp | Moderate to Good | [5][9] |
The Phenolic Activation Route: 3-Methoxyphenyl Trifluoromethanesulfonate (Triflate)
An excellent alternative to aryl halides involves the activation of the phenolic hydroxyl group as a trifluoromethanesulfonate (triflate). Aryl triflates are highly effective electrophiles in a variety of cross-coupling reactions and can be readily prepared from the parent phenol.[10]
Advantages of Aryl Triflates:
-
High Reactivity: Aryl triflates often exhibit reactivity comparable to or even greater than aryl bromides, allowing for milder reaction conditions.[10]
-
Accessibility: Phenols are often more readily available and less expensive than the corresponding aryl halides. The triflation of a phenol is typically a high-yielding and straightforward process.
-
Orthogonal Reactivity: In molecules containing both a halide and a triflate, selective coupling at one site over the other can often be achieved by careful selection of the catalyst and reaction conditions.[3]
Comparative Data Summary: Buchwald-Hartwig Amination
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference |
| 3-Methoxyphenyl Triflate | High | Pd catalyst (e.g., with XPhos), strong base (e.g., NaOtBu) | Excellent | [3][11] |
| This compound | Moderate | Pd catalyst (e.g., with BINAP), strong base | Good to Excellent | [12] |
The Halide-Free Frontier: Emerging Alternatives
Recent advancements in organic synthesis are paving the way for cross-coupling reactions that avoid the use of halogenated starting materials altogether, offering more atom-economical and potentially more environmentally benign synthetic routes.
-
Aryl Sulfonyl Hydrazides: These compounds can serve as aryl surrogates in desulfitative cross-coupling reactions, releasing nitrogen and sulfur dioxide as byproducts.
-
Decarboxylative Coupling: Aromatic carboxylic acids can be coupled with aryl triflates in a process that involves in-situ decarboxylation to generate the organometallic nucleophile.
While these methods are still evolving, they represent a promising future direction for biaryl synthesis and are worth considering for novel synthetic strategies.
Experimental Protocols
To provide a practical context for this guide, detailed, step-by-step methodologies for key experiments are provided below.
Synthesis of 3-Methoxyphenyl Trifluoromethanesulfonate
This protocol outlines the conversion of 3-methoxyphenol to its corresponding triflate, a key alternative reagent.
Materials:
-
3-Methoxyphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-methoxyphenol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which can be purified by column chromatography.
Caption: Workflow for the synthesis of 3-methoxyphenyl triflate.
Suzuki-Miyaura Coupling of 4-Chloro-3-methoxyphenol with Phenylboronic Acid
This protocol provides a starting point for the cross-coupling of the less reactive aryl chloride alternative.
Materials:
-
4-Chloro-3-methoxyphenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloro-3-methoxyphenol (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: General workflow for the Suzuki-Miyaura coupling.
Conclusion: A Strategic Approach to Reagent Selection
The choice of reagent in organic synthesis is a multifaceted decision that extends beyond mere reactivity. While this compound remains a robust and widely applicable building block, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. For reactions requiring mild conditions and high efficiency, 4-iodo-3-methoxyphenol or 3-methoxyphenyl triflate present excellent options. In contrast, for cost-driven, large-scale syntheses, the exploration of 4-chloro-3-methoxyphenol with advanced catalyst systems is a worthwhile endeavor. The emerging halide-free methodologies, though less established, offer exciting prospects for future synthetic innovations. By carefully considering the factors of reactivity, cost, availability, and the specific demands of the synthetic target, researchers can strategically select the optimal reagent to achieve their goals with precision and efficiency.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-catalyzed amination of aryl chlorides with ammonia or ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Applications of Substituted Bromophenols in Scientific Research and Drug Development
Substituted bromophenols, a diverse class of halogenated phenolic compounds, have emerged from the crucible of marine natural product chemistry to become significant players in the fields of pharmacology and synthetic organic chemistry. Initially identified as secondary metabolites in marine algae, their unique chemical structures, conferred by the presence of bromine atoms on the phenol ring, bestow upon them a remarkable spectrum of biological activities.[1][2][3][4] This guide offers an in-depth, comparative analysis of the multifaceted applications of substituted bromophenols, providing researchers, scientists, and drug development professionals with the critical experimental data and methodological insights necessary to harness their potential.
I. Unveiling the Therapeutic Potential: A Comparative Analysis of Biological Activities
Substituted bromophenols have demonstrated significant promise in several key therapeutic areas. Their efficacy is intrinsically linked to their chemical structure, particularly the number and position of bromine atoms and hydroxyl groups on the aromatic ring.
A. Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous chronic diseases.[5] Substituted bromophenols have emerged as potent antioxidants, capable of scavenging free radicals and modulating cellular antioxidant defense pathways.[6][7][8]
The antioxidant capacity of these compounds is often attributed to the hydrogen-donating ability of their phenolic hydroxyl groups.[5] The presence of electron-withdrawing bromine atoms can further enhance this activity by stabilizing the resulting phenoxyl radical.
To provide a clear comparison, the following table summarizes the antioxidant activities of various substituted bromophenols from different studies, as measured by common in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) | Reference |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | Potent Activity | Not Reported | [6] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Potent Activity | Not Reported | [6] |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 µM | Not Reported | [9] |
| Nitrogen-containing bromophenols from Rhodomela confervoides | 5.22 to 23.60 µM | 3.11 to 3.58 mM | [4] |
| Bromophenols from Polysiphonia urceolata | 6.1 to 35.8 µM | Not Reported | [1] |
Causality Behind Experimental Choices: The DPPH and ABTS assays are widely used due to their simplicity, speed, and ability to accommodate both hydrophilic and lipophilic antioxidants. The choice between these assays often depends on the solubility of the test compounds and the desire to assess radical scavenging activity against different types of free radicals.
This protocol provides a standardized method for assessing the free radical scavenging activity of substituted bromophenols.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test bromophenol compound in methanol.
-
Prepare a positive control solution (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound, positive control, and methanol (as a blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
B. Anticancer Activity: A Targeted Strike Against Malignancy
The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of substituted bromophenols.[6][10][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[10]
The anticancer mechanisms of bromophenols are often multifaceted, involving the generation of reactive oxygen species (ROS) within cancer cells, which can trigger apoptotic pathways.[10]
The following table presents the in vitro anticancer activity of selected bromophenol derivatives against different human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Not specified | [6] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | 13.9 µg/mL | [12] |
| Bromophenol-thiosemicarbazone hybrid (1.13) | Not specified | 58.3 nM (PARP-1) | [4] |
| Bromophenol sulfate (25) | A2780 (Ovarian) | 9.4 µM | [12] |
| Bromophenol hybrid (17a) | A549 (Lung) | Potent inhibitor | [10] |
Expertise & Experience: The selection of cancer cell lines for initial screening is crucial. A diverse panel representing different cancer types (e.g., leukemia, lung, ovarian) provides a broader understanding of the compound's potential spectrum of activity. The K562 cell line, for instance, is a common model for chronic myelogenous leukemia and is often used in early-stage anticancer drug screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the substituted bromophenol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
C. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted bromophenols, particularly those isolated from marine algae, have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][13][14][15][16][17] The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial membranes and inhibit essential enzymes.[18]
The table below compares the minimum inhibitory concentrations (MICs) of various bromophenols against different microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus (MRSA) | Good activity | [13][17] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Various bacteria | < 70 | [15] |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans | Active | [14] |
| Synthetic bromophenol (4.6) | Staphylococcus epidermidis | 0.556 µM | [4] |
Trustworthiness: The determination of MIC is a cornerstone of antimicrobial susceptibility testing. It provides a quantitative measure of a compound's ability to inhibit microbial growth and is a critical parameter for evaluating potential new antibiotics.
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted bromophenol in the broth.
-
-
Inoculation:
-
Add an equal volume of the standardized inoculum to each well.
-
-
Controls:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
II. The Synthetic Landscape: Crafting Novel Bromophenol Derivatives
While many bioactive bromophenols are of natural origin, chemical synthesis plays a pivotal role in accessing larger quantities of these compounds, creating structural analogs for structure-activity relationship (SAR) studies, and developing novel derivatives with enhanced potency and selectivity.[5][6][7][19][20][21]
Common synthetic strategies include the electrophilic bromination of phenols and the functionalization of pre-brominated phenolic precursors.[22][23][24]
The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted bromophenol.
Caption: A generalized workflow for the synthesis and biological evaluation of substituted bromophenols.
This protocol describes a common method for the demethylation of methoxy-substituted bromophenols to yield the more biologically active hydroxylated derivatives.[19]
-
Reaction Setup:
-
Dissolve the diaryl methane compound in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Under a nitrogen atmosphere, add 3 equivalents of boron tribromide (BBr₃) dropwise for each methoxy group present in the molecule.
-
-
Reaction:
-
Stir the mixture at room temperature for 24 hours.
-
-
Quenching:
-
Cool the reaction mixture back to 0 °C and cautiously add ice and CH₂Cl₂.
-
-
Extraction:
-
Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.
-
The crude product can be purified by column chromatography.[25]
-
III. Structure-Activity Relationships: Decoding the Molecular Blueprint for Bioactivity
Understanding the relationship between the chemical structure of substituted bromophenols and their biological activity is paramount for the rational design of more effective therapeutic agents.
-
Number and Position of Hydroxyl Groups: The presence of hydroxyl groups is often crucial for antioxidant and radical scavenging activities.[6][8]
-
Degree and Pattern of Bromination: The number and location of bromine atoms on the aromatic ring significantly impact the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity.[1][18]
-
Nature of Substituents: The introduction of other functional groups, such as alkyl chains, ethers, or nitrogen-containing heterocycles, can modulate the compound's potency, selectivity, and pharmacokinetic properties.[10]
The following diagram illustrates the logical relationship between the structural features of substituted bromophenols and their resulting biological activities.
Caption: The interplay between structural features and biological activities of bromophenols.
IV. Future Perspectives and Conclusion
Substituted bromophenols represent a promising class of compounds with a broad range of potential therapeutic applications. Their rich chemical diversity, coupled with their significant biological activities, makes them attractive lead compounds for drug discovery programs. Future research should focus on the following areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.
-
In Vivo Efficacy and Safety: While in vitro studies have shown great promise, further in vivo studies are needed to evaluate the efficacy, toxicity, and pharmacokinetic profiles of lead bromophenol candidates.
-
Combinatorial Synthesis and High-Throughput Screening: The development of efficient synthetic methodologies and high-throughput screening platforms will accelerate the discovery of novel bromophenol derivatives with improved therapeutic properties.
V. References
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Antioxidants (Basel). --INVALID-LINK--
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. --INVALID-LINK--
-
Bromophenols in Marine Algae and Their Bioactivities. (2013). Marine Drugs. --INVALID-LINK--
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Turkish Journal of Chemistry. --INVALID-LINK--
-
Bromophenols in marine algae and their bioactivities. (2013). PubMed. --INVALID-LINK--
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2020). Molecules. --INVALID-LINK--
-
A Comparative Analysis of the Antioxidant Potential of Various Bromophenols. (2025). Benchchem. --INVALID-LINK--
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). MDPI. --INVALID-LINK--
-
Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. (2021). MDPI. --INVALID-LINK--
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Semantic Scholar. --INVALID-LINK--
-
p-BROMOPHENOL. Organic Syntheses. --INVALID-LINK--
-
Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. ResearchGate. --INVALID-LINK--
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). PubMed. --INVALID-LINK--
-
Antibacterial bromophenols from the marine red alga Rhodomela confervoides. (2003). PubMed. --INVALID-LINK--
-
Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. (2024). PubMed. --INVALID-LINK--
-
Bromophenol. Wikipedia. --INVALID-LINK--
-
Bromophenol – Knowledge and References. Taylor & Francis. --INVALID-LINK--
-
Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules. Benchchem. --INVALID-LINK--
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2020). MDPI. --INVALID-LINK--
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. ResearchGate. --INVALID-LINK--
-
A scalable and green one-minute synthesis of substituted phenols. (2014). Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. --INVALID-LINK--
-
synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. --INVALID-LINK--
-
Marine bromophenols, synthesis, biological effects. (2020). Encyclopedia MDPI. --INVALID-LINK--
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PubMed. --INVALID-LINK--
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. --INVALID-LINK--
-
Bromophenols in Marine Algae and Their Bioactivities. (2013). MDPI. --INVALID-LINK--
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 8. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial bromophenols from the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-methoxyphenol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Bromo-3-methoxyphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.
Compound Identification and Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a halogenated phenolic compound that requires specific handling protocols due to its irritant nature.
Chemical and Physical Properties this compound is a white solid with a phenolic odor.[1] Its key identifiers and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 102127-34-4 | [1][2] |
| Molecular Formula | C₇H₇BrO₂ | [2][3] |
| Molecular Weight | 203.03 g/mol | [2][3] |
| Appearance | White Solid | [1] |
| Melting Point | 77 - 82 °C | [1] |
| InChI Key | UYDZUCNMZXCLJI-UHFFFAOYSA-N |
GHS Hazard Classification This chemical is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][3]
-
Acute Toxicity, Oral (Category 4): Some sources indicate it may be harmful if swallowed.[3]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to mitigate inhalation risks.[4]
Regulatory Framework for Disposal
The disposal of this compound is governed by local, state, and national regulations.[1] Due to the presence of a bromine atom, this compound falls into a specific category of chemical waste.
Classification as Halogenated Organic Waste The key to its disposal is its classification as a halogenated organic waste .[5] Halogens are the elements in Group 17, which include fluorine (F), chlorine (Cl), bromine (Br), and iodine (I).[5] Environmental regulations often require the segregation of halogenated waste from non-halogenated waste streams because their incineration requires special conditions to prevent the formation of acid gases (like hydrogen bromide) and other toxic byproducts.
Therefore, this compound must never be mixed with non-halogenated solvent waste.[6] It is also critical to avoid disposal down the sanitary sewer system.[7][8]
Pre-Disposal Procedures: Waste Accumulation and Storage
Proper waste management begins at the point of generation. A systematic approach to accumulating and storing waste in the laboratory is crucial for safety and compliance.
Step 1: Container Selection Choose a robust, leak-proof container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste mixtures.[7] For solid waste, use a clearly marked, sealable container.[7]
Step 2: Labeling Proper labeling is non-negotiable. As soon as the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
A list of all other constituents in the container (e.g., methanol, water).
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant).
-
The date the container was started.
Step 3: Segregation and Storage Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be under the control of laboratory personnel.[6] Crucially, segregate the halogenated waste container from incompatible materials, especially:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates) to prevent potentially hazardous reactions.[1]
-
Acids and Bases: To avoid accidental reactions.[7]
-
Non-Halogenated Waste: To maintain waste stream purity for disposal.[6]
Use secondary containment bins to prevent the spread of material in case of a leak.[7] The container cap must remain securely closed at all times, except when waste is being added.[7]
Disposal Protocol Workflow
The following workflow provides a systematic, step-by-step process for managing this compound waste from generation to final pickup. The process is visualized in the diagram below.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Methodology:
-
Generation: At the point of generation, identify any material (solid, liquid, or labware) contaminated with this compound as hazardous waste.
-
Characterize: Determine the physical form of the waste.
-
Contain & Label:
-
For solid waste: Transfer the solid this compound into a dedicated, compatible, and clearly labeled container for "Halogenated Organic Solids."[9]
-
For liquid waste: Pour solutions containing this compound into a dedicated, compatible, and clearly labeled container for "Halogenated Organic Liquids."[6][7]
-
For contaminated labware: Place items like pipette tips, gloves, and weighing paper into a sealed plastic bag or container also labeled as "Solid Halogenated Waste."[9]
-
-
Store: Keep the sealed waste container(s) in your designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[7]
-
Dispose: Once the container is full (no more than 3/4 capacity) or has been accumulating for 90 days, arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5][7]
Decontamination and Spill Management
Accidents can happen, and preparedness is essential.
Decontamination: For glassware and equipment, triple rinse with a suitable solvent (such as ethanol or acetone). The first two rinsates must be collected and disposed of as liquid halogenated hazardous waste.[7] The third rinsate can often be disposed of as non-halogenated waste if the concentration of this compound is negligible, but consult your institutional policy.
Small Spill Cleanup: In the event of a small spill within a chemical fume hood:
-
Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or soda ash.[9][10]
-
Carefully sweep or scoop the mixture into a container.[11]
-
Label the container as "Solid Halogenated Waste" and dispose of it according to the protocol in Section 4.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
-
Wash the area with soap and water.[10]
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS#:102127-34-4 | Chemsrc [chemsrc.com]
- 3. This compound | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. nipissingu.ca [nipissingu.ca]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
